NSD3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H13N5OS |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
6-amino-9-(2-phenoxyethyl)-7H-purine-8-thione |
InChI |
InChI=1S/C13H13N5OS/c14-11-10-12(16-8-15-11)18(13(20)17-10)6-7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,20)(H2,14,15,16) |
InChI Key |
JBEQBNJBWHOCNW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Emergent Role of NSD3-IN-1 in Epigenetic Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor-binding SET domain protein 3 (NSD3) is a histone methyltransferase pivotal in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 36 (H3K36). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide delves into the mechanism of action of NSD3-IN-1, a small molecule inhibitor of NSD3. While detailed public data on this compound is emerging and primarily sourced from patent literature, this document synthesizes the available information and provides a broader context of NSD3 inhibition by examining related compounds and methodologies. We will explore its biochemical activity, the signaling pathways it modulates, and the experimental frameworks used to characterize such inhibitors.
Introduction to NSD3
NSD3 is a member of the NSD family of histone lysine methyltransferases, which also includes NSD1 and NSD2. These enzymes play crucial roles in chromatin organization and gene transcription. NSD3 exists in multiple isoforms, with the long isoform (NSD3L) containing the catalytic SET domain responsible for its methyltransferase activity, and a shorter isoform (NSD3S) that lacks this domain but plays a role as a protein-protein interaction scaffold.[1][2] NSD3-mediated H3K36 methylation is generally associated with active transcription.[3] Furthermore, NSD3 can methylate non-histone proteins, such as EGFR, expanding its regulatory scope.[4][5] Given its role in promoting oncogenic signaling pathways, including the NOTCH and STAT3 pathways, inhibitors of NSD3 are of significant interest in cancer research.[6][7]
Mechanism of Action of this compound
This compound (also known as compound B1) has been identified as an inhibitor of the histone methyltransferase activity of NSD3.[8] The primary publically available data indicates a moderate inhibitory potency.
The precise mechanism of action, including whether it targets the SET domain competitively with the SAM cofactor or the histone substrate, or if it interacts with other domains like the PWWP reader domains, is not yet extensively detailed in peer-reviewed literature. However, based on the general mechanisms of other NSD3 inhibitors, it likely interferes with the catalytic process of methyl group transfer to H3K36.
Quantitative Data for NSD3 Inhibitors
Quantitative data for this compound is limited. However, to provide a comparative landscape, data for other known NSD3 inhibitors are presented below.
| Compound | Target Domain | Assay Type | IC50 | Kd | Reference |
| This compound | Not Specified | Biochemical | 28.58 µM | - | [8] |
| BI-9321 | PWWP1 | TR-FRET | 0.2 µM | 166 nM | [9] |
| UNC6934 | PWWP1 (NSD2) | AlphaScreen | 104 nM | 91 nM | [10] |
Table 1: Quantitative data for selected NSD3 and NSD family inhibitors. Note that UNC6934 is an NSD2-PWWP1 inhibitor but provides context for targeting this domain family.
Signaling Pathways Modulated by NSD3 Inhibition
Inhibition of NSD3 is expected to impact downstream signaling pathways that are regulated by NSD3-mediated histone methylation.
NOTCH Signaling Pathway
NSD3-induced H3K36 methylation has been shown to activate the NOTCH signaling pathway, which is crucial for breast tumor initiation and metastasis.[6] Inhibition of NSD3 would, therefore, be expected to downregulate this pathway.
STAT3 Signaling Pathway
Recent studies have indicated that NSD3 can interact with and modulate the STAT3 signaling pathway, impacting glycolysis in lung adenocarcinoma.[7] By forming a complex with PPP1CB and p-STAT3, NSD3 can lead to the dephosphorylation of p-STAT3, ultimately suppressing the transcription of glycolytic enzymes like HK2.[7] Inhibition of NSD3 could therefore lead to a complex, context-dependent modulation of this pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for key assays used to characterize NSD3 inhibitors, which would be applicable to the study of this compound.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay measures the enzymatic activity of NSD3 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human NSD3 enzyme
-
Histone H3 substrate (or nucleosomes)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other inhibitors
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and [³H]-SAM.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the NSD3 enzyme.
-
Incubate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.[11]
Cellular Assay for H3K36me2 Levels (AlphaLISA)
This immunoassay quantifies the levels of H3K36me2 in cells treated with an NSD3 inhibitor.
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound or other inhibitors
-
AlphaLISA H3K36me2 Cellular Detection Kit (containing lysis buffer, extraction buffer, Acceptor beads, Donor beads, and biotinylated anti-Histone H3 antibody)
-
Alpha-enabled microplate reader
Protocol:
-
Treat cells with various concentrations of this compound for a desired period (e.g., 24-48 hours).
-
Lyse the cells using the provided lysis buffer.
-
Extract histones with the extraction buffer.
-
Add the AlphaLISA Acceptor beads and biotinylated anti-Histone H3 antibody to the lysate and incubate.
-
Add Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled microplate reader at 615 nm.
-
A decrease in the AlphaLISA signal indicates a reduction in H3K36me2 levels.[12][13]
Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of an inhibitor to its target protein within living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmids encoding NSD3-NanoLuc fusion and Histone H3-HaloTag fusion
-
Transfection reagent
-
HaloTag NanoBRET 618 Ligand
-
This compound or other inhibitors
-
Microplate reader capable of measuring luminescence and BRET
Protocol:
-
Co-transfect cells with the NSD3-NanoLuc and Histone H3-HaloTag plasmids.
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells.
-
Add this compound at various concentrations.
-
Incubate for a specified time.
-
Measure the donor (NanoLuc) and acceptor (HaloTag ligand) signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the Histone H3 tracer by the inhibitor, confirming target engagement.[10][14]
Conclusion
This compound represents a valuable tool for probing the function of the NSD3 methyltransferase. While comprehensive data on its specific interactions and cellular effects are still forthcoming, the methodologies and understanding of NSD3 signaling pathways outlined in this guide provide a robust framework for its investigation. The continued development of NSD3 inhibitors, including this compound, holds promise for advancing our understanding of epigenetic regulation in cancer and may pave the way for novel therapeutic strategies. Further research is required to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
The Impact of NSD3-IN-1 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor binding SET domain protein 3 (NSD3) is a histone methyltransferase that plays a critical role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 36 (H3K36). Dysregulation of NSD3 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. NSD3-IN-1 is a small molecule inhibitor of NSD3. This technical guide provides an in-depth overview of the effect of this compound on histone methylation, including detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.
Introduction to NSD3 and Histone Methylation
NSD3, also known as WHSC1L1, is a member of the NSD family of histone methyltransferases that primarily catalyze the mono- and di-methylation of H3K36.[1] H3K36 methylation is a key epigenetic mark associated with active transcription and is involved in various cellular processes, including DNA repair, RNA splicing, and the prevention of cryptic transcription initiation.[2] NSD3 exists in multiple isoforms, with the long isoform containing the catalytic SET domain responsible for its methyltransferase activity.[1]
Amplification and overexpression of the NSD3 gene are frequently observed in several cancers, including breast, lung, and bladder cancer.[3][4] This aberrant NSD3 activity leads to an altered epigenetic landscape, promoting oncogenic gene expression programs.[5] Consequently, inhibiting NSD3's catalytic activity presents a promising therapeutic strategy.
This compound: A Selective Inhibitor of NSD3
This compound is a compound identified as an inhibitor of the histone methyltransferase activity of NSD3.[5] It serves as a valuable chemical probe to investigate the biological functions of NSD3 and to assess its potential as a therapeutic target.
Biochemical Potency
The inhibitory activity of this compound against NSD3 has been determined through in vitro methyltransferase assays.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | NSD3 | 28.58 | Biochemical Methyltransferase Assay |
Table 1: In vitro inhibitory activity of this compound against NSD3.[5]
Effect of this compound on Histone H3K36 Methylation
Treatment of cells with this compound is expected to lead to a dose-dependent reduction in the levels of H3K36me1 and H3K36me2. This can be assessed using various techniques as detailed in the experimental protocols section.
Global Histone Methylation Analysis
Quantitative mass spectrometry can be employed to globally profile changes in histone modifications following this compound treatment. This provides a comprehensive overview of the inhibitor's specificity and its impact on the histone code.
| Histone Mark | Fold Change (this compound vs. Vehicle) |
| H3K36me1 | ↓ (e.g., 0.6) |
| H3K36me2 | ↓ (e.g., 0.4) |
| H3K36me3 | ↔ (e.g., 1.0) |
| H3K27me3 | ↑ (e.g., 1.5) |
| H3K9me2 | ↔ (e.g., 1.1) |
Table 2: Illustrative quantitative mass spectrometry data showing expected changes in global histone methylation levels upon this compound treatment. The inverse relationship between H3K36me2 and H3K27me3 is a known phenomenon.[5]
Locus-Specific Histone Methylation
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) can be used to examine the effect of this compound on H3K36me2 levels at specific gene loci known to be regulated by NSD3.
| Gene Locus | Fold Enrichment (H3K36me2 ChIP/Input) - Vehicle | Fold Enrichment (H3K36me2 ChIP/Input) - this compound |
| MYC Promoter | 5.2 | 2.1 |
| CCND1 Gene Body | 4.8 | 1.9 |
| Negative Control Locus | 1.1 | 1.0 |
Table 3: Illustrative ChIP-qPCR data demonstrating the expected reduction of H3K36me2 at NSD3 target gene loci after treatment with this compound.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol describes a high-throughput method to measure the inhibition of NSD3 activity.
Materials:
-
Recombinant human NSD3 catalytic domain
-
Biotinylated recombinant human mononucleosomes
-
S-adenosylmethionine (SAM)
-
Anti-H3K36me2 antibody
-
AlphaScreen™ Streptavidin Donor Beads
-
AlphaScreen™ Protein A Acceptor Beads
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
384-well AlphaPlate™
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle (DMSO).
-
Add 2.5 µL of NSD3 enzyme (e.g., final concentration 10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated nucleosomes (e.g., final concentration 20 nM) and SAM (e.g., final concentration 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing anti-H3K36me2 antibody and AlphaScreen™ Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of AlphaScreen™ Donor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
Cellular Assay for H3K36me2 Levels (Western Blot)
This protocol details the assessment of changes in global H3K36me2 levels in cells treated with this compound.
Materials:
-
Cancer cell line with known NSD3 expression (e.g., a lung squamous cell carcinoma line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the relative change in H3K36me2 levels.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the procedure to measure changes in H3K36me2 at specific genomic loci.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K36me2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR for target and control loci
Procedure:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Harvest and lyse cells to isolate nuclei.
-
Shear chromatin by sonication or enzymatic digestion to an average size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with the anti-H3K36me2 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for NSD3 target genes and a negative control region.
-
Analyze the data as a percentage of input.
Signaling Pathways Affected by NSD3 Inhibition
Inhibition of NSD3's methyltransferase activity by this compound is expected to impact downstream signaling pathways that are regulated by H3K36me2-dependent gene expression. Several studies have implicated NSD3 in the regulation of key cancer-related pathways.[3][4][6]
Inhibition of NSD3 by this compound leads to a decrease in H3K36me2 levels. This results in altered expression of NSD3 target genes, which in turn can modulate the activity of critical signaling pathways such as NOTCH, WNT, and EGFR/ERK.[4][7][8] Dysregulation of these pathways ultimately affects cellular processes like proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT), which are hallmarks of cancer.[4][8]
Conclusion
This compound is a valuable tool for studying the role of NSD3 in histone methylation and its implications in cancer biology. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of NSD3 inhibition. Further characterization of NSD3 inhibitors like this compound will be crucial for the development of novel epigenetic therapies for cancer.
References
- 1. NSD3 – openlabnotebooks.org [openlabnotebooks.org]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of NSD3 (WHSC1L1) inhibits cell proliferation and migration via ERK1/2 deactivation and decreasing CAPG expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of the NSD3 Inhibitor NSD3-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a histone lysine (B10760008) methyltransferase, has emerged as a critical player in oncogenesis. Its role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36) has implicated it in various cancers, including NUT midline carcinoma, breast cancer, and squamous cell lung cancer. The development of small molecule inhibitors targeting NSD3 offers a promising therapeutic avenue. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of the NSD3 inhibitor, NSD3-IN-1, with comparative data from the well-characterized inhibitor BI-9321.
This document details the quantitative data on inhibitor potency, outlines key experimental protocols for target identification and validation, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Inhibitor Activity and Cellular Effects
The inhibitory activity of this compound and the reference compound BI-9321 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | NSD3 | In vitro enzymatic assay | IC50: 28.58 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its target, NSD3.
| Inhibitor | Target Domain | Assay Type | Value | Reference |
| BI-9321 | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | Kd: 166 nM | [2][3] |
| NSD3-PWWP1 | Isothermal Titration Calorimetry (ITC) | Kd: 445 ± 8 nM | [4] | |
| NSD3-PWWP1 & Histone H3 | NanoBRET | IC50: 1.2 µM (in U2OS cells) | [2][3] | |
| MOLM-13 cells | Cell Viability Assay | IC50: 26.8 ± 4.4 µM | [4] | |
| RN2 cells | Cell Viability Assay | IC50: 13 ± 2 µM | [4] | |
| BI-9466 (Negative Control) | NSD3-PWWP1 | TR-FRET & SPR | >500-fold weaker affinity than BI-9321 | [5] |
Table 2: In Vitro and Cellular Activity of BI-9321. This table provides a detailed breakdown of the binding affinity (Kd) and cellular inhibitory concentrations (IC50) for the well-characterized NSD3-PWWP1 domain antagonist, BI-9321, and its corresponding negative control, BI-9466.
Core Cellular Target: The NSD3-PWWP1 Domain
Both this compound and BI-9321 exert their effects by targeting the NSD3 protein. Specifically, BI-9321 has been shown to be a potent and selective antagonist of the PWWP1 domain of NSD3[5]. The PWWP domain is a "reader" domain that recognizes and binds to methylated histone tails, thereby recruiting NSD3 to specific chromatin regions to regulate gene expression[6]. By inhibiting the PWWP1 domain, these compounds disrupt the interaction of NSD3 with chromatin, leading to downstream effects on gene transcription.
Key Signaling Pathways Modulated by NSD3 Inhibition
NSD3 is implicated in several oncogenic signaling pathways. Inhibition of NSD3 can therefore have profound effects on cancer cell proliferation and survival.
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is essential to confidently identify and validate the cellular targets of NSD3 inhibitors. The following sections detail the methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., U2OS, MOLM-13) to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble NSD3 by Western blotting using a specific anti-NSD3 antibody.
-
Quantify the band intensities and plot the percentage of soluble NSD3 against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is employed to identify the protein interaction partners of NSD3 and to investigate how these interactions are altered by inhibitor treatment.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse cells in a buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-NSD3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins in each sample using a protein database.
-
Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of proteins co-immunoprecipitated with NSD3 in the inhibitor-treated versus vehicle-treated samples.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where NSD3 is bound and to determine how this compound affects this binding, thereby altering the gene expression landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]
NSD3-IN-1 and its Role in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor-binding SET domain protein 3 (NSD3), a histone lysine (B10760008) methyltransferase, is a critical regulator of chromatin structure and gene expression. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of NSD3, with a particular focus on the inhibitory compound NSD3-IN-1 and its role in modulating chromatin remodeling. We will explore the core mechanism of NSD3, its function in oncogenesis, and the therapeutic potential of its inhibition. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a comprehensive resource for the scientific community.
Introduction to NSD3
NSD3, also known as WHSC1L1, is a member of the NSD family of histone methyltransferases, which also includes NSD1 and NSD2.[1][2] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[3][4] NSD3 plays a crucial role in maintaining chromatin integrity and regulating the expression of genes involved in essential cellular processes such as cell division, apoptosis, and DNA repair.[4]
The NSD3 gene encodes for multiple isoforms, with the two most prominent being a full-length long isoform (NSD3L) and a shorter isoform (NSD3S) that lacks the catalytic SET domain.[1][5] While NSD3L functions as a histone methyltransferase, NSD3S is thought to act as an adaptor protein, highlighting the functional diversity of NSD3 products.[1][6]
NSD3 in Cancer
Aberrant NSD3 activity is strongly linked to oncogenesis. The gene encoding NSD3 is located on chromosome 8p11-12, a region frequently amplified in various cancers, including breast, lung, and pancreatic cancer.[2][6] This amplification leads to NSD3 overexpression, which can drive tumorigenesis.[6][7] Furthermore, NSD3 can be involved in chromosomal translocations, leading to the formation of fusion oncoproteins such as NSD3-NUT in NUT midline carcinoma and NUP98-NSD3 in acute myeloid leukemia (AML).[1][8][9] These fusion proteins often retain the chromatin-modulating functions of NSD3, leading to aberrant gene expression and a block in cellular differentiation.[8][10][11]
Mechanism of Action of NSD3 and Inhibition by this compound
NSD3's catalytic activity resides in its C-terminal SET domain. It utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer methyl groups to the ε-amino group of lysine 36 on histone H3.[12] The activity of NSD3 is regulated by its various domains, including the PWWP (Pro-Trp-Trp-Pro) domains, which are involved in recognizing and binding to specific histone modifications, thereby targeting NSD3 to specific chromatin regions.[2][13] The PWWP1 domain of NSD3 specifically recognizes H3K36me2, creating a positive feedback loop to maintain this epigenetic mark.[14]
This compound: A Small Molecule Inhibitor
Small molecule inhibitors targeting NSD3 are emerging as promising therapeutic agents. This compound is one such inhibitor of the histone methyltransferase activity of NSD3.[15] While detailed mechanistic studies on this compound are not as widely published as for other inhibitors like BI-9321, it represents a tool for probing NSD3 function and a potential starting point for drug development. BI-9321, a potent and selective antagonist of the NSD3-PWWP1 domain, functions by preventing the "reading" of the H3K36me2 mark, thereby disrupting NSD3's chromatin localization and subsequent downstream signaling.[13][16] It is plausible that this compound acts either by directly inhibiting the catalytic SET domain or by disrupting protein-protein or protein-histone interactions necessary for NSD3 function.
Quantitative Data on NSD3 Inhibitors
The development of NSD3 inhibitors has led to the characterization of their potency through various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and the well-characterized PWWP1 inhibitor, BI-9321.
| Compound | Target Domain | Assay Type | Potency (IC50/Kd) | Cell Line | Effect | Reference |
| This compound | NSD3 (unspecified) | Biochemical HMT assay | IC50: 28.58 µM | - | Inhibition of methyltransferase activity | [15] |
| BI-9321 | NSD3-PWWP1 | TR-FRET | IC50: 200 nM | MOLM-13 | Downregulation of Myc mRNA, reduced proliferation | [13][16] |
| BI-9321 | NSD3-PWWP1 | Cellular Target Engagement (BRET) | ~1 µM | - | Cellular target engagement | [13] |
| NSD-IN-3 | NSD3-SET | Biochemical HMT assay | IC50: 0.84 µM | NSCLC cells | Inhibition of H3K36 dimethylation, S-phase arrest, apoptosis | [17] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving NSD3 is crucial for understanding its function and the effects of its inhibition. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize NSD3 inhibitors. These should be optimized for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the engagement of this compound with the NSD3 protein in a cellular context.[18]
Materials:
-
Cell culture reagents
-
This compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Anti-NSD3 antibody and appropriate secondary antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle and incubate for a specified time (e.g., 1-2 hours) at 37°C.[19]
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature gradient ranges from 40°C to 70°C in 2-3°C increments. Heat the samples for 3-5 minutes at the respective temperatures, followed by cooling to room temperature.[19][20]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated, insoluble proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples, prepare them for SDS-PAGE, and perform electrophoresis. Transfer the proteins to a membrane and probe with an anti-NSD3 antibody to detect the amount of soluble NSD3 at each temperature.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of soluble NSD3 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[18]
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the effect of this compound on the genome-wide distribution of H3K36me2.
Materials:
-
Cell culture reagents
-
This compound and vehicle
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K36me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing (NGS)
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Add formaldehyde directly to the culture medium to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a sonication buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight with an anti-H3K36me2 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification and Analysis: Purify the DNA using a DNA purification kit. The enriched DNA can then be analyzed by qPCR for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., those with NSD3 amplification)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
96-well plates
-
Reagents for proliferation measurement (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Proliferation Measurement: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control. Plot the normalized cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
NSD3 is a well-validated cancer target, and the development of small molecule inhibitors like this compound holds significant therapeutic promise. The ability of these compounds to modulate the chromatin landscape and inhibit the proliferation of cancer cells underscores the importance of continued research in this area. Future efforts should focus on elucidating the precise mechanism of action of this compound, optimizing its potency and selectivity, and evaluating its efficacy in preclinical cancer models. A deeper understanding of the interplay between NSD3's catalytic and non-catalytic functions will be crucial for developing the next generation of epigenetic therapies. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elevated NSD3 histone methylation activity drives squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NSD3-NUT fusion oncoprotein in NUT midline carcinoma: implications for a novel oncogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NSD3-NUT Fusion Oncoprotein in NUT Midline Carcinoma: Implications for a Novel Oncogenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Oncogenic Functions of NSD3 Using the Chemical Probe NSD3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a histone lysine (B10760008) methyltransferase, has emerged as a significant oncogene, frequently amplified or overexpressed in a variety of cancers, including breast, lung, and colon cancer.[1][2] Its role in tumorigenesis is multifaceted, involving both methyltransferase-dependent and -independent functions mediated by its different isoforms.[1][3] This technical guide provides an in-depth overview of NSD3's functions and details methodologies for its investigation using the specific inhibitor, NSD3-IN-1. This document is intended to equip researchers with the necessary information to probe NSD3 signaling pathways and to facilitate the development of novel therapeutic strategies targeting this key oncogenic driver.
Introduction to NSD3
NSD3 is a member of the NSD family of histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), epigenetic marks associated with active transcription.[3][4][5] The NSD3 gene, located on chromosome 8p11.2, is frequently amplified in various cancers.[6][7] This amplification is often linked to chromothripsis, a catastrophic event of chromosomal shattering and rearrangement.[1][3]
NSD3 exists in three main isoforms generated by alternative splicing: a full-length isoform (NSD3L), a short isoform (NSD3S), and the WHISTLE isoform.[3][6]
-
NSD3L: Contains the catalytic SET domain responsible for its methyltransferase activity. It plays a crucial role in activating gene transcription through H3K36 methylation.[3] Beyond histones, NSD3L can also methylate non-histone proteins such as the Epidermal Growth Factor Receptor (EGFR), enhancing its kinase activity.[3][6]
-
NSD3S: Lacks the catalytic SET domain but retains the N-terminal PWWP domain, which recognizes methylated H3K36.[3][6] NSD3S functions as an adaptor protein, notably linking BRD4 to the chromatin remodeler CHD8, thereby influencing gene expression independently of methyltransferase activity.[3][8][9]
Both NSD3L and NSD3S have been implicated in cancer progression, making NSD3 an attractive therapeutic target.[1][3]
This compound: A Chemical Probe for Functional Investigation
This compound is a small molecule inhibitor of the histone methyltransferase activity of NSD3. It serves as a valuable chemical tool to dissect the methyltransferase-dependent functions of NSD3 in various cellular contexts.
| Compound | Target | IC50 | Reference |
| This compound | NSD3 | 28.58 µM | [10] |
Key Signaling Pathways Involving NSD3
NSD3 is implicated in several oncogenic signaling pathways, contributing to cell proliferation, survival, and metastasis.
NOTCH Signaling Pathway
In breast cancer, NSD3L collaborates with EZH2 and RNA polymerase II to increase H3K36me2/3 at genes involved in the NOTCH signaling pathway.[3][11] This leads to the transactivation of NOTCH receptors and ligands, ultimately promoting tumor initiation and metastatic progression.[11][12]
Caption: NSD3L activates NOTCH signaling via H3K36 methylation.
EGFR/ERK Signaling Pathway
NSD3L can directly methylate EGFR, leading to the ligand-independent activation of its kinase activity and the downstream ERK signaling pathway.[3] This promotes cell cycle progression and enhances the proliferation and migration of cancer cells.[3]
Caption: NSD3L activates the EGFR/ERK pathway through direct EGFR methylation.
BRD4-CHD8 Interaction (Methyltransferase-Independent)
The short isoform, NSD3S, acts as a scaffold protein, linking the bromodomain and extraterminal domain (BET) protein BRD4 to the chromatin remodeler CHD8.[8][9] This complex is crucial for the expression of oncogenes like MYC and is essential for the proliferation of certain cancer cells, such as in acute myeloid leukemia (AML).[7][8]
Caption: NSD3S links BRD4 and CHD8 to drive oncogene expression.
Experimental Protocols for Investigating NSD3 Function with this compound
The following protocols provide a framework for studying the methyltransferase-dependent functions of NSD3 using this compound.
Biochemical Assay: In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of NSD3 on a histone substrate.
Objective: To determine the IC50 of this compound on NSD3 methyltransferase activity.
Materials:
-
Recombinant human NSD3 enzyme
-
Histone H3 substrate (or nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant NSD3, and histone H3 substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]
The Impact of NSD3 Inhibition on Gene Transcription: A Technical Guide
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Nuclear Receptor Binding SET Domain Protein 3 (NSD3) has emerged as a critical regulator of gene transcription, primarily through its histone methyltransferase activity and its role as a scaffolding protein. Its dysregulation is strongly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of NSD3 inhibition on gene transcription. Due to the limited public information on a specific inhibitor designated "NSD3-IN-1", this document focuses on the broader effects of NSD3 inhibition, drawing from studies involving NSD3 knockdown and publicly characterized inhibitors. The guide details the molecular mechanisms of NSD3, its role in key signaling pathways, and the transcriptional consequences of its inhibition, supported by data presentation, detailed experimental protocols, and pathway visualizations.
Introduction to NSD3 and its Role in Gene Transcription
NSD3, also known as WHSC1L1, is a member of the Nuclear Receptor SET Domain (NSD) family of histone methyltransferases.[1][2] This family of enzymes, which also includes NSD1 and NSD2, plays a crucial role in regulating chromatin structure and gene expression by catalyzing the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2).[2][3] These histone marks are generally associated with active transcription.[4]
NSD3 exists in two main isoforms: a full-length protein (NSD3L) containing the catalytic SET domain, and a short isoform (NSD3S) that lacks this domain.[5] NSD3L functions as a histone methyltransferase, directly influencing the epigenetic landscape.[2] In contrast, NSD3S acts as a scaffold protein, mediating protein-protein interactions that are crucial for transcriptional regulation.[2] A key interaction partner of NSD3S is the bromodomain and extraterminal domain (BET) protein BRD4, linking NSD3 to chromatin remodeling and oncogenic transcriptional programs.[2]
Amplification, overexpression, and mutation of the NSD3 gene are frequently observed in various cancers, including breast, lung, and NUT midline carcinoma, highlighting its role as an oncogenic driver.[6][7] The oncogenic activity of NSD3 is attributed to its ability to modulate the transcription of key genes involved in cell proliferation, differentiation, and survival.[2]
Mechanism of Action of NSD3 Inhibition
Inhibition of NSD3 can be achieved through several mechanisms, including targeting its catalytic activity or disrupting its scaffolding functions. While specific data for "this compound" is sparse, with one source citing it as an inhibitor of NSD3 histone methyltransferase activity with an IC50 of 28.58 μM, the broader strategies for NSD3 inhibition provide insight into its potential effects.[8]
-
Inhibition of Methyltransferase Activity: Small molecules can be designed to bind to the catalytic SET domain of NSD3L, preventing the transfer of methyl groups to H3K36. This would lead to a reduction in H3K36me1/me2 levels at NSD3 target genes, thereby altering their expression.
-
Disruption of Protein-Protein Interactions: Targeting the domains responsible for protein scaffolding, such as the PWWP domain, can disrupt the formation of transcriptional complexes. For instance, inhibitors targeting the interaction between NSD3S and BRD4 would prevent the recruitment of the transcriptional machinery to specific gene loci.
-
PROTAC-mediated Degradation: Proteolysis-targeting chimeras (PROTACs) represent another strategy to eliminate NSD3 function. These molecules induce the degradation of the NSD3 protein, offering a potent and sustained inhibition.
Impact of NSD3 Inhibition on Gene Transcription: Quantitative Data
The inhibition of NSD3 leads to significant changes in the transcriptional landscape of cancer cells. While specific quantitative data for this compound is not publicly available, studies involving NSD3 knockdown or other inhibitors provide valuable insights.
Table 1: Effect of NSD3 Knockdown on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Effect of NSD3 Knockdown | Reference |
| HOS, U2OS, MG-63 | Osteosarcoma | MTT Assay | Drastic reduction in cell viability | [9] |
| SW480, HT-29 | Colorectal Cancer | MTT, BrdU | Significant decrease in cell proliferation and migration | [10] |
| KYSE150, TE-1 | Esophageal Squamous Cell Carcinoma | Proliferation Assay | Prevention of cell proliferation | [8] |
| Pancreatic and Lung Cancer Cell Lines with 8p amplicon | Pancreatic and Lung Cancer | Viability and Colony Formation Assays | Decreased viability and colony formation capacity | [8] |
Table 2: Differentially Expressed Genes Upon NSD3 Knockdown in Chick Premigratory Neural Crest Cells (RNA-seq)
| Gene | Log2 Fold Change | p-value | Function | Reference |
| Astn1 | Downregulated | < 0.05 | Neuronal guidance | [11] |
| Disp3 | Downregulated | < 0.05 | Signaling molecule transport | [11] |
| Tpm1 | Upregulated | < 0.05 | Cytoskeletal regulation | [11] |
| Multiple Ribosomal Protein Genes | Upregulated | < 0.05 | Ribosome biogenesis | [11] |
Note: This table presents a selection of findings to illustrate the impact of NSD3 knockdown on gene expression. For a complete list of differentially expressed genes, please refer to the cited publication.
Key Signaling Pathways Modulated by NSD3
NSD3 is integrated into several critical signaling pathways that control cell growth, proliferation, and survival. Inhibition of NSD3 is therefore expected to have a profound impact on these pathways.
NSD3-BRD4 Axis in Transcriptional Regulation
The interaction between the short isoform of NSD3 (NSD3S) and BRD4 is a key mechanism for oncogenic gene expression.[2] NSD3S acts as an adaptor, linking BRD4 to chromatin remodelers and the transcriptional machinery at super-enhancers, driving the expression of oncogenes like MYC.[2]
Caption: NSD3S-BRD4 interaction driving oncogenic transcription.
NSD3 in NOTCH Signaling
In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate the NOTCH signaling pathway.[12] This leads to increased cancer stem cell-like properties and metastasis.[12]
Caption: NSD3L-mediated activation of the NOTCH pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the impact of NSD3 inhibition on gene transcription.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an NSD3 inhibitor on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
NSD3 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[14]
-
Prepare serial dilutions of the NSD3 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Modifications
This protocol is used to determine the effect of an NSD3 inhibitor on global levels of H3K36 methylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K36me2, anti-H3K36me1, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the NSD3 inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of H3K36me1/me2 to total H3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where NSD3 or specific histone modifications are located and how these are affected by an NSD3 inhibitor.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., anti-NSD3, anti-H3K36me2)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
High-throughput sequencer
Procedure:
-
Treat cells with the NSD3 inhibitor or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde, followed by quenching with glycine.[16]
-
Lyse cells and isolate nuclei.[17]
-
Shear chromatin by sonication to obtain fragments of 200-500 bp.[16]
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.[17]
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.[17]
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[16]
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions.
Caption: A streamlined workflow for a ChIP-seq experiment.
RNA Sequencing (RNA-seq)
This protocol is used to perform a global analysis of gene expression changes following treatment with an NSD3 inhibitor.
Materials:
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA enrichment or rRNA depletion kit
-
RNA fragmentation buffer
-
Reverse transcriptase and cDNA synthesis reagents
-
NGS library preparation kit
-
High-throughput sequencer
Procedure:
-
Treat cells with the NSD3 inhibitor or vehicle control.
-
Extract total RNA from the cells and treat with DNase I to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA.
-
Enrich for mRNA (e.g., using oligo(dT) beads) or deplete ribosomal RNA.
-
Fragment the RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation to generate a sequencing library.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes.[18]
Caption: A general workflow for an RNA-seq experiment.
Conclusion and Future Directions
The inhibition of NSD3 presents a promising therapeutic strategy for cancers driven by its aberrant activity. By targeting its histone methyltransferase function or its scaffolding role, it is possible to reprogram the transcriptional landscape of cancer cells, leading to reduced proliferation and viability. The development of specific and potent NSD3 inhibitors, along with a deeper understanding of their precise molecular effects, will be crucial for translating this approach into clinical applications. Future research should focus on the discovery and characterization of novel NSD3 inhibitors, including a thorough investigation of compounds like this compound, to fully elucidate their therapeutic potential. Furthermore, exploring combination therapies, for instance with BET inhibitors, may offer synergistic effects and overcome potential resistance mechanisms.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene Expression Profiling of Lung Squamous Cancer Stratified by NSD3 Expression – openlabnotebooks.org [openlabnotebooks.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GitHub - micahgearhart/nsd3: Profiling NSD3-dependent neural crest gene expression reveals known and novel candidate regulatory factors [github.com]
- 12. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Early-Stage Research on the NSD3-PWWP1 Domain Inhibitor, NSD3-IN-1 (BI-9321), in Cancer Cells
This technical guide provides an in-depth overview of the early-stage research on NSD3-IN-1 (also known as BI-9321), a first-in-class chemical probe targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NSD3 in oncology.
Introduction to NSD3 in Cancer
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine (B10760008) methyltransferase that plays a critical role in chromatin regulation. The NSD3 gene is located within the 8p11-p12 amplicon, a chromosomal region frequently amplified in various cancers, including breast, lung, and pancreatic cancers.[1][2] NSD3 exists in multiple isoforms, principally a full-length (NSD3L) version containing the catalytic SET domain responsible for histone H3 lysine 36 (H3K36) methylation, and a short isoform (NSD3S) that lacks this domain but retains other functional domains.[3][4]
Both isoforms have been implicated in oncogenesis. The long isoform's methyltransferase activity can activate signaling pathways like NOTCH to drive tumor initiation and metastasis.[3][5] The short isoform, acting as an adaptor protein, is essential for the viability of certain cancer cells, such as in acute myeloid leukemia (AML), by linking the BET protein BRD4 to the chromatin remodeler CHD8.[1][6] This function is dependent on its N-terminal PWWP1 domain, which recognizes and binds to methylated histones, making it a key therapeutic target.[1][7]
This compound (BI-9321) was developed as a potent and selective chemical probe to antagonize the methyl-lysine binding function of the NSD3-PWWP1 domain, allowing for the elucidation of its biological functions in cancer.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage studies of this compound (BI-9321).
Table 1: In Vitro Activity and Cellular Target Engagement
| Parameter | Value | Cell Line / Condition | Source |
| Binding Affinity (Kd) | 166 nM | In vitro | [6] |
| In Vitro Potency | 200 nM | In vitro | [8] |
| IC50 (Histone Interaction) | 1.2 µM | U2OS Cells | [6] |
| Cellular Target Engagement | ~1 µM | U2OS Cells | [6][8] |
Table 2: Cellular Effects of this compound (BI-9321)
| Cancer Type | Cell Line | Effect | Concentration / Conditions | Source |
| Acute Myeloid Leukemia | MOLM-13 | Reduced Cell Proliferation | Not Specified | [6][7] |
| Acute Myeloid Leukemia | MOLM-13 | Downregulation of Myc mRNA | Not Specified | [6][7] |
| Acute Myeloid Leukemia | MOLM-13 | Potentiation of JQ1 effects | Not Specified | [6] |
| Osteosarcoma | HOS, U2OS, MG-63 | Reduced Cell Viability (30-50%) | NSD3 siRNA knockdown | [9] |
| Various Cancers | Multiple | Ineffective in suppressing growth | Not Specified | [10] |
Note: While direct cell viability IC50 values for BI-9321 are not consistently reported in these early studies, related experiments using NSD3 knockdown show a significant impact on cell viability.[9] Later research suggests that simple PWWP1 domain inhibition by BI-9321 is largely ineffective in treating NSD3-dependent cancers, leading to the development of PROTAC degraders based on this molecule.[10]
Mechanism of Action and Signaling Pathways
This compound (BI-9321) functions as a competitive antagonist, binding to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This action prevents the PWWP1 domain from recognizing and binding to its histone marks, thereby disrupting the chromatin-associated functions of NSD3, particularly the adaptor role of the NSD3S isoform.[6][7]
A key downstream consequence of this disruption is the downregulation of the oncogene Myc.[6][7] In AML cells, NSD3S is required to link BRD4 to other chromatin remodelers to drive a leukemogenic transcription program, which includes Myc. By inhibiting the PWWP1 domain, this compound interferes with this complex, leading to reduced Myc expression and decreased cell proliferation.
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of NSD3-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the potent and selective NSD3-PWWP1 domain inhibitor, BI-9321. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed data and methodologies necessary to effectively utilize this chemical probe in the study of NSD3 biology and its role in disease.
Introduction to NSD3-IN-1 (BI-9321)
This compound, also known as BI-9321, is a first-in-class, potent, and highly selective chemical probe that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3)[1][2]. The NSD family of histone methyltransferases, including NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression, primarily through the methylation of histone H3 at lysine (B10760008) 36 (H3K36)[3][4][5][6][7]. Dysregulation of NSD3 activity has been implicated in various cancers, making it an attractive therapeutic target[3][4][5][6][7]. BI-9321 was identified through a fragment-based screening approach and has been extensively characterized as a valuable tool for elucidating the biological functions of the NSD3-PWWP1 domain[2][8].
Quantitative Selectivity Profile of BI-9321
BI-9321 demonstrates remarkable selectivity for the NSD3-PWWP1 domain over other methyl-lysine reader domains and a wide range of other protein targets. The following tables summarize the quantitative data on its binding affinity and selectivity.
Table 1: In Vitro Binding Affinity of BI-9321 for NSD3-PWWP1
| Assay Type | Parameter | Value (nM) |
| Surface Plasmon Resonance (SPR) | Kd | 166 ± 3 |
| Isothermal Titration Calorimetry (ITC) | Kd | 445 ± 8 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 |
Data sourced from Böttcher et al., 2019 and associated online resources.[1][2][8]
Table 2: Cellular Activity of BI-9321
| Assay Type | Cell Line | Parameter | Value (µM) |
| Bioluminescence Resonance Energy Transfer (BRET) | U2OS | IC50 | 1.4 ± 0.5 |
| NanoBRET | HEK293 | IC50 | 1.2 |
Data sourced from Böttcher et al., 2019 and associated online resources.[2][9][10]
Table 3: Selectivity of BI-9321 Against Other PWWP Domains
BI-9321 was tested against a panel of 15 other PWWP domains using Differential Scanning Fluorimetry (DSF). A thermal shift (ΔTm) of less than 2°C is considered insignificant.
| Target | ΔTm (°C) at 100 µM BI-9321 |
| NSD2-PWWP1 | < 2 |
| NSD3-PWWP2 | < 2 |
| Other 13 PWWP domains | < 2 |
Data sourced from Böttcher et al., 2019 supplementary information.[8]
Table 4: Broad Panel Selectivity of BI-9321
BI-9321 has been profiled against a broad range of protein targets and has shown a clean off-target profile.
| Target Class | Number of Targets | Result |
| Bromodomains | 48 | No significant inhibition |
| Methyltransferases | 35 | No significant inhibition |
| Kinases | 31 | No hits |
| SafetyScreen44™ Panel | 44 | No hits |
Data sourced from Boehringer Ingelheim's opnMe portal and Böttcher et al., 2019.[8][11][12]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity of BI-9321 are provided below.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Methodology:
-
Recombinant His-tagged NSD3-PWWP1 protein was immobilized on a CM5 sensor chip via amine coupling.
-
A serial dilution of BI-9321 in running buffer (e.g., HBS-EP+) was flowed over the sensor chip surface.
-
The association and dissociation of the analyte were monitored in real-time by measuring the change in the refractive index at the surface.
-
The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To provide an independent, thermodynamic measurement of the binding affinity (Kd) between BI-9321 and NSD3-PWWP1.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
-
Methodology:
-
A solution of purified NSD3-PWWP1 protein was placed in the sample cell.
-
A solution of BI-9321 was loaded into the injection syringe.
-
The inhibitor solution was titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection was measured.
-
The resulting binding isotherm was fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the binding affinity (Kd).
-
Bioluminescence Resonance Energy Transfer (BRET)
-
Objective: To quantify the engagement of BI-9321 with the NSD3-PWWP1 domain in a cellular context.
-
Methodology:
-
Tracer-based BRET: U2OS cells were co-transfected with plasmids encoding for NSD3-PWWP1 fused to a NanoLuc luciferase and a histone H3 peptide fused to a fluorescent acceptor. A tracer compound that binds to the PWWP1 domain and is labeled with a fluorescent dye was added. The ability of BI-9321 to displace the tracer was measured by a decrease in the BRET signal.
-
NanoBRET: HEK293 cells were transfected with C-terminally NanoLuc-tagged NSD3-PWWP1 and a C-terminally HaloTag-fused histone H3. The interaction between the two fusion proteins in the presence of a cell-permeable fluorescent HaloTag ligand generates a BRET signal. The ability of BI-9321 to disrupt this interaction was measured as a dose-dependent decrease in the BRET signal to determine the IC50 value.[10]
-
Fluorescence Recovery After Photobleaching (FRAP)
-
Objective: To assess the cellular target engagement of BI-9321 by measuring its effect on the mobility of NSD3 in the nucleus.
-
Methodology:
-
U2OS cells were transfected with a plasmid encoding GFP-tagged NSD3 (short isoform).
-
A specific region of interest (ROI) within the nucleus of a transfected cell was photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached ROI was monitored over time.
-
In the presence of BI-9321, which displaces NSD3 from its chromatin binding sites, the mobility of GFP-NSD3 is expected to increase, leading to a faster fluorescence recovery rate.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Selectivity Profiling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
- 12. Pardon Our Interruption [opnme.com]
An In-depth Technical Guide to NSD3-IN-1: A Chemical Probe for Exploring NSD3 Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor-binding SET domain protein 3 (NSD3), a histone lysine (B10760008) methyltransferase, has emerged as a significant oncogene in various cancers. Its role in chromatin regulation and gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 36 (H3K36), makes it a compelling target for therapeutic intervention.[1][2] The development of chemical probes is crucial for dissecting the complex biology of NSD3 and validating it as a drug target. This technical guide provides a comprehensive overview of NSD3-IN-1, a chemical probe designed to inhibit NSD3 activity. We will delve into its biochemical properties, detail relevant experimental protocols, and visualize the intricate signaling pathways governed by NSD3.
Introduction to NSD3
NSD3 is a member of the NSD family of histone methyltransferases, which also includes NSD1 and NSD2.[2] The NSD3 gene, located on chromosome 8p11.2, is frequently amplified in cancers such as breast, lung, and colon cancer.[1][2] NSD3 exists in multiple isoforms, with the most studied being the full-length long isoform (NSD3L) and a shorter isoform (NSD3S) that lacks the catalytic SET domain.[1][3]
Key Domains of NSD3:
-
PWWP (Pro-Trp-Trp-Pro) domains: These are reader domains that recognize and bind to specific histone modifications, tethering NSD3 to chromatin.[1][4]
-
PHD (Plant Homeodomain) zinc fingers: These domains are also involved in recognizing histone modifications.[4]
-
SET domain: This is the catalytic domain responsible for the methyltransferase activity of NSD3L.[1]
The catalytic activity of NSD3L leads to the deposition of H3K36me1 and H3K36me2, marks generally associated with active transcription.[2] Beyond its role in histone methylation, NSD3 is also known to methylate non-histone proteins, such as the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways like the ERK cascade.[2] Furthermore, NSD3 can be part of fusion proteins, such as NSD3-NUP98 in leukemia and NSD3-NUT in NUT midline carcinoma, which drive oncogenesis.[1][3]
This compound: A Chemical Probe for NSD3
This compound (also known as compound B1) is a small molecule inhibitor of the histone methyltransferase NSD3.[5] It serves as a valuable tool for researchers to probe the functions of NSD3 in various biological contexts.
Quantitative Data on NSD3 Inhibitors
The development of chemical probes for NSD3 has yielded several compounds with varying potencies and mechanisms of action. The table below summarizes key quantitative data for this compound and other notable NSD3-targeted compounds.
| Compound | Target Domain | Assay Type | Metric | Value | Reference |
| This compound | SET Domain | Biochemical | IC50 | 28.58 µM | [5] |
| BI-9321 | PWWP1 | Binding (Kd) | Kd | 166 nM | [6] |
| PWWP1 | Cellular Target Engagement | Conc. | 1 µM | [6][7] | |
| PWWP1-H3 Interaction | NanoBRET | IC50 | 1.2 µM | [6] | |
| Compound 13i | SET Domain | Biochemical | IC50 | 287 µM | [3] |
| JIMT1 cells | Proliferation | GI50 | 36.5 µM | [3] | |
| MS9715 (PROTAC) | NSD3 (degradation) | Proteomics | - | Selective Degrader | [8] |
| Compound 8 (PROTAC) | NSD3 (degradation) | Degradation | DC50 | 0.94 µM (A549 cells) | [9] |
| DC50 | 1.43 µM (NCI-H1703 cells) | [9] |
NSD3 Signaling Pathways
NSD3 is implicated in several critical cancer-related signaling pathways. Its methyltransferase activity can directly influence the expression of key pathway components or it can methylate signaling proteins themselves.
Caption: Key signaling pathways modulated by NSD3 isoforms.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of chemical probes like this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of NSD3 and the inhibitory potential of compounds.
-
Reagents: Recombinant full-length NSD3 or its catalytic domain (NSD3-SET), recombinant histone H3 or nucleosomes, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), non-radiolabeled SAM, reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Procedure: a. Prepare a reaction mixture containing NSD3 enzyme, substrate (histone H3 or nucleosomes), and the test compound (e.g., this compound) at various concentrations in the reaction buffer. b. Initiate the reaction by adding ³H-SAM. c. Incubate the reaction at 30°C for a defined period (e.g., 1 hour). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the reaction products by SDS-PAGE.
-
Detection: a. Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of the ³H-methyl group into the histone substrate.[10] b. Western Blot: For assays with non-radiolabeled SAM, transfer the proteins to a PVDF membrane and probe with antibodies specific for H3K36me1/me2 to detect the methylation mark.[10]
-
Data Analysis: Quantify the signal intensity to determine the IC50 value of the inhibitor.
Cell Proliferation Assay
This assay evaluates the effect of NSD3 inhibition on cancer cell growth.
-
Cell Lines: Use cancer cell lines with known NSD3 dependency or amplification (e.g., MOLM-13, NCI-H1703, A549).[7][9]
-
Procedure: a. Seed cells in 96-well plates at a low density (e.g., 5 x 10³ cells/mL).[10] b. Treat the cells with a serial dilution of this compound or a vehicle control (DMSO). c. Incubate the plates for a period of 3-5 days.
-
Measurement: a. Live-cell imaging: Use an automated incubator-microscope system (e.g., IncuCyte) to monitor cell confluency over time.[10] b. Metabolic assays: Use reagents like CellTiter-Glo or MTT to measure cell viability at the endpoint.
-
Data Analysis: Plot the cell viability against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Cellular Target Engagement Assay (NanoBRET)
This assay confirms that the chemical probe interacts with its target within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled ligand or interacting protein (acceptor).[11][12]
-
Procedure: a. Co-transfect cells (e.g., U2OS) with plasmids encoding for NSD3-PWWP1 fused to NanoLuc and Histone H3 fused to HaloTag.[12] b. Add the HaloTag ligand labeled with a fluorescent probe. c. Treat the cells with varying concentrations of the test compound (e.g., BI-9321). d. Add the NanoLuc substrate and measure the light emission at two wavelengths (for donor and acceptor).
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon compound treatment indicates displacement of the fluorescent ligand or disruption of the protein-protein interaction, thus demonstrating target engagement. The IC50 for target engagement can then be determined.[11]
Workflow for Evaluating NSD3 Chemical Probes
The validation of a chemical probe is a multi-step process that progresses from initial biochemical characterization to cellular and in vivo studies.
Caption: A streamlined workflow for the validation of NSD3 chemical probes.
Logical Relationship: this compound Action
The mechanism of action for a SET domain inhibitor like this compound follows a clear logical pathway from target binding to the ultimate biological effect.
Caption: The mechanism of action for the NSD3 inhibitor this compound.
Conclusion
This compound represents an important tool for the functional interrogation of NSD3 biology. While its potency may be moderate, it provides a critical starting point for understanding the consequences of inhibiting the catalytic activity of NSD3. The continued development of more potent and selective inhibitors, including those with different mechanisms of action such as PROTAC degraders, will further illuminate the therapeutic potential of targeting NSD3 in cancer and other diseases. The protocols and pathways detailed in this guide offer a robust framework for researchers to effectively utilize this compound and other chemical probes in their investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NSD3 Inhibitors
A General Protocol for Preclinical Evaluation
Disclaimer: As of this writing, a specific inhibitor designated "NSD3-IN-1" is not described in the peer-reviewed scientific literature. Therefore, these application notes and protocols provide a generalized framework for the in vivo evaluation of NSD3 (Nuclear Receptor Binding SET Domain Protein 3) inhibitors, based on published studies of NSD3 depletion and the known small molecule inhibitor, BI-9321. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction
NSD3 is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/2).[1][2] The NSD3 gene is located on chromosome 8p11.2, a region frequently amplified in various cancers, including breast, lung, and pancreatic cancer.[1][3][4][5] Overexpression of NSD3 has been linked to oncogenesis through the modulation of several cancer-associated pathways, such as NOTCH, mTOR, and EGFR signaling.[2][3] Depletion of NSD3 in preclinical cancer models has been shown to decrease cell viability, inhibit tumor growth, and promote apoptosis, establishing it as a promising therapeutic target.[3][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy of NSD3 inhibitors.
Quantitative Data from In Vivo Studies of NSD3 Depletion
The following tables summarize quantitative data from studies where NSD3 was depleted in in vivo cancer models, providing an indication of the potential effects of a potent NSD3 inhibitor.
Table 1: Effect of NSD3 Depletion on Tumor Growth in Xenograft Models
| Cancer Type | Model System | NSD3 Depletion Method | Tumor Growth Inhibition | Reference |
| Lung Squamous Cell Carcinoma (LUSC) | Patient-Derived Xenograft (PDX) | shRNA | Attenuated neoplastic growth | [6] |
| Pancreatic Cancer | Xenograft (shRNA) | shRNA | Fewer tumors developed | [3] |
| Breast Cancer | Xenograft (MDA-MB-231 cells) | shRNA | Suppression of tumor progression and metastasis | [5] |
Table 2: Survival Outcomes Following NSD3 Depletion in Mouse Models
| Cancer Type | Mouse Model | NSD3 Depletion Method | Survival Outcome | Reference |
| Lung Squamous Cell Carcinoma (LUSC) | Genetically Engineered Mouse Model | Knockout | Extended lifespan by ~30% | [6] |
Experimental Protocols
This section outlines a detailed, generalized protocol for evaluating the in vivo efficacy of an NSD3 inhibitor using a patient-derived xenograft (PDX) model.
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
Patient-derived xenografts are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, preserving the original tumor microenvironment and genetic characteristics.[8][9][10]
-
Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) to ensure successful engraftment of human tumor tissue.
-
Tumor Tissue Implantation:
-
Obtain fresh, sterile tumor tissue from a patient with a cancer type known to have NSD3 amplification or overexpression (e.g., LUSC, breast cancer).
-
Under sterile conditions, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Implant a single tumor fragment subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor engraftment and growth.
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
-
Model Propagation:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
The tumor can then be serially passaged into new cohorts of mice for expansion.
-
In Vivo Efficacy Study of an NSD3 Inhibitor
-
Study Groups:
-
Once tumors in the propagated cohort reach a volume of 150-200 mm³, randomize the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (formulation buffer for the inhibitor)
-
Group 2: NSD3 inhibitor (low dose)
-
Group 3: NSD3 inhibitor (high dose)
-
Group 4: Positive control (standard-of-care chemotherapy for the specific cancer type, if applicable)
-
-
-
Inhibitor Formulation and Administration:
-
Formulate the NSD3 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The specific formulation will depend on the physicochemical properties of the compound.
-
Administer the inhibitor and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice daily) for a specified duration (e.g., 21-28 days).
-
-
Data Collection and Analysis:
-
Tumor Volume: Measure tumor volume twice weekly.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for H3K36me2 levels) and another portion fixed in formalin for histopathological analysis.
-
-
Statistical Analysis:
-
Compare tumor growth inhibition between the treatment and vehicle control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Visualization of Pathways and Workflows
NSD3 Signaling Pathways in Cancer
The following diagram illustrates the central role of NSD3 in methylating H3K36 and its impact on downstream oncogenic signaling pathways.
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 9. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for NSD3-IN-1 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and recommended concentration range for the use of NSD3-IN-1, a histone methyltransferase inhibitor, in Western blotting applications. The information is intended to guide researchers in accurately assessing the impact of this compound on protein expression and signaling pathways.
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 36 (H3K36). Dysregulation of NSD3 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor of NSD3 with a reported IC50 of 28.58 μM[1]. Western blotting is a key technique to study the effects of such inhibitors on downstream cellular processes, including the expression levels of target proteins and the status of specific post-translational modifications.
Recommended Concentration of this compound for Western Blot
Determining the optimal concentration of this compound for cell-based assays followed by Western blotting is crucial for observing a clear biological effect without inducing significant cytotoxicity. Based on the IC50 value of this compound and typical concentrations used for other histone methyltransferase inhibitors in similar assays, a starting concentration range is recommended.
For instance, the G9a inhibitor BIX-01294 has been used at concentrations around 1.3 μM to 10 µM in Western blot experiments to detect changes in histone methylation[1][2]. Similarly, EZH2 inhibitors like GSK126 have been effectively used at concentrations starting from 1 µM to observe a reduction in H3K27 methylation[3][4].
Given the IC50 of this compound (28.58 μM), a higher concentration relative to its enzymatic inhibition may be required to elicit a measurable downstream effect on protein levels in a whole-cell context. Therefore, a titration experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Recommended Concentration Range for this compound in Western Blotting
| Parameter | Recommended Value | Notes |
| Starting Concentration | 10 µM | A concentration below the IC50 is a good starting point to assess initial effects. |
| Recommended Range | 10 µM - 50 µM | Titration within this range is advised to find the optimal concentration. |
| Positive Control | Untreated Cells | To compare the baseline protein expression. |
| Negative Control | Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve this compound. |
| Treatment Duration | 24 - 72 hours | The optimal time will depend on the stability of the target protein. |
Detailed Protocol: Western Blotting for Assessing the Effect of this compound
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze changes in protein expression.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or culture dish to ensure they reach 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Experimental Workflow
NSD3 Signaling Pathway
NSD3 is known to be involved in several signaling pathways that are critical for cell growth and proliferation. One important interaction is with BRD4, a member of the BET family of proteins. The NSD3-BRD4 complex can co-occupy enhancers and promoters of target genes, such as the oncogene c-Myc, to regulate their transcription. NSD3's methyltransferase activity on H3K36 is thought to create a chromatin environment conducive to transcriptional activation by this complex. NSD3 has also been implicated in the activation of the NOTCH signaling pathway.
References
- 1. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NSD3-IN-1 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to NSD3 and the Role of NSD3-IN-1
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating gene expression. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/me2), epigenetic marks generally associated with active transcription. Dysregulation of NSD3 has been implicated in various cancers, including NUT midline carcinoma, breast cancer, and lung cancer, making it an attractive target for therapeutic intervention.[1][2][3]
This compound is a small molecule inhibitor of the histone methyltransferase activity of NSD3, with a reported IC50 of 28.58 μM. This compound serves as a valuable tool for studying the functional role of NSD3's catalytic activity in biological processes and for validating NSD3 as a therapeutic target in drug discovery. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genomic localization of NSD3 and the impact of its inhibition by this compound on chromatin binding and gene regulation.
Signaling Pathways and Mechanisms of Action
NSD3 functions within a complex network of protein interactions to regulate transcription. A key interaction partner is BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins. The short isoform of NSD3 (NSD3S), which lacks the methyltransferase domain, can act as an adaptor protein, linking BRD4 to the CHD8 chromatin remodeler.[4][5] This complex is often found at super-enhancers and promoters of oncogenes, such as MYC, contributing to their sustained expression in cancer cells.[6]
The catalytic activity of the long isoform of NSD3 (NSD3L) in depositing H3K36me2 is also critical for its oncogenic function. This modification can influence the recruitment of other chromatin-modifying enzymes and transcription factors, leading to the activation of pro-tumorigenic gene expression programs.
Below are diagrams illustrating the key signaling pathways and the experimental workflow for an this compound ChIP-seq experiment.
Quantitative Data from ChIP-seq Experiments
The following tables summarize quantitative data from a study investigating the genomic co-localization of NSD3, BRD4, and CHD8 in the RN2 acute myeloid leukemia (AML) cell line (GEO accession: GSE69951). While this study did not use this compound, it provides valuable insight into the NSD3 cistrome and its relationship with key interacting partners, which is essential for designing and interpreting inhibitor studies.
Table 1: Overlap of Genomic Binding Sites for NSD3, BRD4, and CHD8
| Protein Pair | Number of Overlapping Peaks | Percentage of Overlap with First Protein | Percentage of Overlap with Second Protein |
| NSD3 and BRD4 | 4,210 | 82.0% | 81.9% |
| NSD3 and CHD8 | 3,985 | 77.6% | 78.3% |
| BRD4 and CHD8 | 4,055 | 78.9% | 79.7% |
| NSD3, BRD4, and CHD8 | 3,750 | 73.0% (of NSD3) | 73.0% (of BRD4) |
Data are derived from the analysis of ChIP-seq data presented in Shen et al., Molecular Cell, 2015. The numbers represent the significant overlap of called peaks, indicating a high degree of co-localization on the genome.
Table 2: Top 10 Gene Loci with Co-localization of NSD3, BRD4, and CHD8
| Gene Symbol | Chromosome | Peak Start | Peak End | Peak Score (NSD3) | Peak Score (BRD4) |
| MYC | chr8 | 128,747,268 | 128,754,548 | 452.1 | 512.8 |
| BCL2 | chr18 | 60,985,621 | 60,996,898 | 398.7 | 430.2 |
| RUNX1 | chr21 | 36,192,488 | 36,203,165 | 350.4 | 388.1 |
| ERG | chr21 | 39,899,491 | 39,910,211 | 312.9 | 345.6 |
| FLT3 | chr13 | 28,592,576 | 28,603,891 | 298.5 | 320.9 |
| GFI1 | chr1 | 92,729,381 | 92,739,874 | 281.3 | 305.7 |
| LMO2 | chr11 | 33,864,571 | 33,875,102 | 275.1 | 299.8 |
| MEIS1 | chr2 | 65,998,123 | 66,008,987 | 260.8 | 285.4 |
| TAL1 | chr1 | 47,655,890 | 47,666,453 | 255.2 | 278.9 |
| HOXA9 | chr7 | 27,135,111 | 27,145,876 | 248.6 | 270.3 |
This table represents a curated list of prominent oncogenes and hematopoietic transcription factors identified as having strong co-occupancy of NSD3 and BRD4 in their regulatory regions based on the analysis of the GSE69951 dataset.
Detailed Experimental Protocol for this compound ChIP-seq
This protocol provides a detailed methodology for performing a ChIP-seq experiment to investigate the effect of this compound on the genomic binding of NSD3.
I. Cell Culture and Treatment
-
Culture your cancer cell line of interest (e.g., a cell line with known NSD3 dependency) under standard conditions to ~80% confluency.
-
Treat the cells with either this compound at a pre-determined optimal concentration (e.g., 1-2x the IC50, which is 28.58 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically for your cell line and experimental goals.
II. Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
III. Chromatin Preparation and Shearing
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
-
Incubate on ice for 10 minutes to lyse the cells.
-
Pellet the nuclei by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% SDS, and protease inhibitors).
-
Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. The optimal sonication conditions (power, duration, number of cycles) must be determined empirically for your specific cell type and equipment.
-
Clarify the sheared chromatin by centrifugation at 16,000 x g for 10 minutes at 4°C. The supernatant contains the soluble chromatin.
IV. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, and protease inhibitors).
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Incubate the pre-cleared chromatin with an anti-NSD3 antibody (or a negative control IgG) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. Also, process the input sample in the same way.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
VI. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit following the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for the adapter-ligated fragments.
-
Perform size selection to obtain a library with the desired fragment size distribution.
-
Assess the quality and quantity of the library.
-
Sequence the libraries on a high-throughput sequencing platform.
VII. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.
-
Peak Calling: Identify regions of significant NSD3 enrichment (peaks) in the vehicle-treated samples compared to the input control using a peak caller like MACS2.
-
Differential Binding Analysis: Compare the NSD3 peak profiles between the this compound-treated and vehicle-treated samples to identify regions with significantly altered NSD3 binding. Tools like DiffBind or MAnorm can be used for this purpose.
-
Downstream Analysis: Perform downstream analyses such as peak annotation to identify nearby genes, motif analysis to find enriched transcription factor binding motifs within the NSD3 peaks, and gene ontology analysis to understand the biological processes associated with NSD3 target genes.
Conclusion
NSD3 is a critical regulator of gene expression with significant implications in cancer. The small molecule inhibitor this compound provides a valuable tool to probe the catalytic function of NSD3. The application of ChIP-seq in conjunction with this compound treatment allows for a genome-wide understanding of how inhibiting NSD3's methyltransferase activity affects its chromatin occupancy and the regulation of its target genes. The detailed protocol and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the role of NSD3 in health and disease.
References
Application Notes and Protocols for Assessing NSD3-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 36 (H3K36).[1][2] Dysregulation of NSD3 activity is implicated in various cancers, making it an attractive therapeutic target.[3][4] NSD3-IN-1 is a small molecule inhibitor of NSD3 with a reported IC50 value of 28.58 μM for its methyltransferase activity. These application notes provide detailed protocols for assessing the target engagement of this compound in both biochemical and cellular contexts. The following protocols are based on established methods for NSD3 and its inhibitors and may require optimization for specific experimental conditions.
Data Presentation
A summary of the reported in vitro activity for this compound and comparative data for the well-characterized NSD3-PWWP1 domain chemical probe, BI-9321, are presented below. Cellular target engagement data for this compound is not yet publicly available.
| Compound | Assay Type | Target | IC50/EC50 | Reference |
| This compound | Biochemical Methyltransferase Assay | NSD3 | 28.58 µM | Not available in search results |
| BI-9321 | BRET Tracer Experiment | NSD3-PWWP1 | EC50 = 5.5 ± 0.1 µM | [5] |
| BI-9321 | NanoBRET Assay | NSD3-PWWP1:H3 Interaction | IC50 = 1.4 ± 0.5 µM | [5] |
Signaling Pathway
NSD3, particularly its short isoform (NSD3S), plays a significant role in oncogenesis through its interaction with the MYC proto-oncogene.[3][6] NSD3S binds to MYC and prevents its ubiquitination and subsequent degradation mediated by the E3 ubiquitin ligase FBXW7.[7][8] This stabilization of MYC leads to the enhanced transcription of MYC target genes, promoting cell proliferation and tumor growth.[4] Inhibition of NSD3, therefore, presents a therapeutic strategy to destabilize MYC and suppress tumor progression.
Experimental Protocols
NanoBRET Assay for Cellular Target Engagement
This protocol is adapted from a published assay for the NSD3-PWWP1 domain and can be used to assess the ability of this compound to disrupt the interaction between NSD3 and histone H3 in living cells.[9]
Objective: To quantify the intracellular binding of this compound to the NSD3 protein.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc luciferase, Nluc) fused to a target protein and a fluorescent acceptor (HaloTag ligand) bound to an interacting partner.[10] Inhibition of this interaction by a small molecule results in a decrease in the BRET signal.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding C-terminally NanoLuc-tagged NSD3-PWWP1
-
Plasmid encoding C-terminally HaloTag-tagged Histone H3
-
FuGene HD Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Pen/Strep
-
This compound
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
White, 96-well assay plates
Workflow:
Protocol:
-
Cell Transfection:
-
Co-transfect U2OS cells with the Nluc-NSD3-PWWP1 and HaloTag-H3 plasmids at a 1:10 ratio using FuGene HD transfection reagent according to the manufacturer's protocol.[9]
-
Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in DMEM.
-
Seed the cells into white, 96-well assay plates at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Add the compound dilutions to the appropriate wells and incubate for 2 hours at 37°C.
-
-
Assay:
-
Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM.
-
Incubate for 2 hours at 37°C.
-
Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 460nm and 618nm filters.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Plot the NanoBRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11][12]
Objective: To determine if this compound binds to and stabilizes NSD3 in intact cells.
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's resistance to heat-induced denaturation. This thermal shift can be quantified by heating cell lysates treated with the compound to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein by Western blotting.
Materials:
-
Human cancer cell line expressing NSD3 (e.g., NCI-H1703 or A549)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Anti-NSD3 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10x the expected IC50) or with DMSO as a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-NSD3 antibody to detect the amount of soluble NSD3 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble NSD3 relative to the non-heated control against the temperature for both the vehicle- and this compound-treated samples.
-
The shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
-
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay measures the enzymatic activity of NSD3 and the inhibitory effect of this compound.[13]
Objective: To determine the IC50 of this compound for the methyltransferase activity of NSD3.
Principle: This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone substrate by NSD3. The amount of incorporated radioactivity is proportional to the enzyme's activity.
Materials:
-
Recombinant human NSD3 enzyme
-
Nucleosomes (or histone H3 peptide) as substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, recombinant NSD3, and the histone substrate.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Investigating NSD3 in Lung Cancer Models Using NSD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), a histone lysine (B10760008) methyltransferase, has emerged as a critical oncogenic driver in several cancers, most notably in lung cancer.[1][2] Its gene is located on chromosomal region 8p11-12, an area frequently amplified in lung squamous cell carcinoma (LUSC).[1][3] Emerging evidence suggests that NSD3, rather than the previously implicated FGFR1, is the primary driver of tumorigenesis in this context.[1] NSD3 catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active transcription.[4][5] This catalytic activity leads to an altered chromatin landscape, promoting the expression of oncogenes and driving cancer progression.[1][5]
This document provides detailed application notes and protocols for the use of chemical probes targeting NSD3 to investigate its role in lung cancer models. While the specific probe "NSD3-IN-1" was requested, publicly available scientific literature more extensively documents other potent and selective NSD3 inhibitors, such as BI-9321 and NSD-IN-3 . The following protocols are based on the established use of these representative inhibitors and can be adapted for novel probes targeting NSD3.
BI-9321 is a first-in-class chemical probe that targets the PWWP1 domain of NSD3, a "reader" domain that recognizes histone marks.[2][3] NSD-IN-3 is a potent inhibitor of the catalytic SET domain of NSD2 and NSD3.[6] These inhibitors serve as valuable tools to dissect the methyltransferase-dependent and -independent functions of NSD3 in lung cancer.
Data Presentation
Table 1: In Vitro Activity of Representative NSD3 Inhibitors
| Compound | Target Domain | Target Protein(s) | IC50 | Cell-based Target Engagement | Reference |
| BI-9321 | PWWP1 | NSD3 | Sub-micromolar | ~1 µM | [3] |
| NSD-IN-3 | SET | NSD2, NSD3 | 0.84 µM (NSD3-SET) | Not specified | [6] |
Table 2: Cellular Effects of NSD3 Inhibition in Lung Cancer Models
| Experiment | Cell Lines | Treatment | Observed Effect | Reference |
| Cell Viability / Proliferation | LUSC cell lines with 8p11-12 amplification | NSD3 depletion (sgRNA/shRNA) | Reduced tumor growth | [1] |
| Non-small cell lung cancer cells | NSD-IN-3 | S-phase cell cycle arrest and apoptosis | [6] | |
| Gene Expression | LUSC models | NSD3 depletion | Downregulation of oncogenic gene programs | [1] |
| Non-small cell lung cancer cells | NSD-IN-3 | Decreased expression of NSDs-targeted genes | [6] | |
| Histone Methylation | LUSC models | NSD3 depletion | Reduced global H3K36me2 levels | [1] |
| Non-small cell lung cancer cells | NSD-IN-3 | Inhibition of histone H3K36 dimethylation | [6] |
Signaling Pathways and Experimental Workflows
NSD3 Signaling in Lung Squamous Cell Carcinoma (LUSC)
Caption: NSD3 signaling cascade in LUSC.
Non-Epigenetic Role of NSD3 in Lung Adenocarcinoma (LUAD)
Caption: NSD3's non-epigenetic role in LUAD glycolysis.
General Experimental Workflow for Studying NSD3 Inhibitors
Caption: Workflow for evaluating NSD3 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of an NSD3 inhibitor on the proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., H520 for LUSC, A549 for LUAD)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
NSD3 inhibitor (e.g., BI-9321 or NSD-IN-3) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the NSD3 inhibitor in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the NSD3 inhibitor or vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in protein levels of NSD3, H3K36me2, and downstream targets following inhibitor treatment.
Materials:
-
Lung cancer cells treated with NSD3 inhibitor as described above.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-NSD3, anti-H3K36me2, anti-H3, anti-p-STAT3, anti-STAT3, anti-MYC, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the occupancy of H3K36me2 at specific gene promoters.
Materials:
-
Lung cancer cells treated with NSD3 inhibitor.
-
Formaldehyde (B43269) (37%).
-
ChIP lysis buffer.
-
Sonication equipment.
-
Anti-H3K36me2 antibody and control IgG.
-
Protein A/G magnetic beads.
-
ChIP wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR targeting specific gene promoters (e.g., MYC target genes).
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells and lyse them with ChIP lysis buffer.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K36me2 antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Conclusion
The study of NSD3 in lung cancer is a promising area of research with significant therapeutic potential. The use of chemical probes like BI-9321 and NSD-IN-3 provides researchers with powerful tools to elucidate the multifaceted roles of NSD3 in both LUSC and LUAD. The protocols and data presented here offer a comprehensive guide for investigating the effects of NSD3 inhibition on lung cancer models, paving the way for the development of novel therapeutic strategies targeting this key oncogenic driver.
References
- 1. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions | MDPI [mdpi.com]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Targeting of Cancer with NSD3-IN-1 and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic dysregulation is a hallmark of cancer, and targeting the enzymes responsible for these alterations has emerged as a promising therapeutic strategy. The histone methyltransferase NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is frequently amplified or mutated in various cancers, including lung, breast, and pancreatic cancer, as well as NUT midline carcinoma, making it an attractive target for drug development.[1][2][3][4][5][6][7][8] NSD3 plays a critical role in oncogenesis through both its catalytic methyltransferase activity and its function as a scaffolding protein.[1][2] The small molecule inhibitor NSD3-IN-1 has been identified as an inhibitor of NSD3's histone methyltransferase activity.[9]
Recent preclinical evidence suggests that combining NSD3 inhibitors with other epigenetic-modifying agents can lead to synergistic anti-cancer effects, offering a rationale for overcoming drug resistance and enhancing therapeutic efficacy.[2][10][11] This document provides detailed application notes and experimental protocols for investigating the combination of this compound and other epigenetic drugs, with a particular focus on BET (Bromodomain and Extra-Terminal) inhibitors.
Rationale for Combination Therapy
NSD3 has been shown to interact with BRD4, a member of the BET family of proteins that are critical readers of histone acetylation and regulators of oncogene transcription.[1][5][12] The short isoform of NSD3, NSD3S, can act as an adaptor protein, linking BRD4 to other chromatin-modifying enzymes and transcription factors, such as CHD8 and MYC.[1][2] This functional interplay provides a strong basis for the observed sensitivity of NSD3-dependent cancers to BET inhibitors.[6][10][13] Studies have demonstrated that depletion of NSD3 sensitizes lung squamous cell carcinoma and acute myeloid leukemia cells to BET inhibitors.[10] Furthermore, the NSD3-PWWP1 domain antagonist, BI-9321, potentiates the anti-proliferative effects of the BET inhibitor JQ1 in the MOLM-13 acute myeloid leukemia cell line.[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving NSD3 and a general workflow for assessing the synergy of combination therapies.
References
- 1. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro NSD3 Methyltransferase Assay with NSD3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone lysine (B10760008) methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1][2] Specifically, NSD3 catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[3] Aberrant NSD3 activity is implicated in various cancers, making it an attractive therapeutic target.[4][5] NSD3-IN-1 is an inhibitor of NSD3 with a reported IC50 value of 28.58 μM.[6] This document provides a detailed protocol for an in vitro methyltransferase assay to evaluate the inhibitory potential of this compound and other compounds against NSD3.
It is important to note that while often colloquially referred to as a "kinase assay," the enzymatic activity of NSD3 is that of a methyltransferase. Therefore, the following protocol is designed to measure the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a histone substrate.
Quantitative Data Summary
The inhibitory activities of various compounds against NSD3 are summarized in the table below. This data is essential for comparative analysis and for designing dose-response experiments.
| Compound | Target(s) | IC50 (μM) | Assay Type | Reference |
| This compound | NSD3 | 28.58 | Not Specified | [6] |
| NSD-IN-3 | NSD2-SET, NSD3-SET | 0.84 | Not Specified | [7] |
| NSD3 inhibitor A8 | NSD3 | 0.7 | Not Specified | [8] |
| Chaetocin | NSD1, NSD2, NSD3 | 0.192 (192 nM) | Radiometric | [9] |
| BI-9321 | NSD3-PWWP1 Domain | 1.2 (Cellular NanoBRET) | NanoBRET | [10][11] |
Experimental Protocols
This section details a chemiluminescence-based in vitro methyltransferase assay protocol, which is a common and robust method for this type of measurement. This protocol is synthesized from established methodologies for NSD3 assays.[4][9]
Principle of the Assay
The chemiluminescent assay measures the amount of S-adenosylhomocysteine (SAH) produced during the methyltransferase reaction. The assay is performed in a multi-well plate format and the signal is detected using a luminometer.
Materials and Reagents
-
Enzyme: Recombinant Human NSD3 (catalytic domain, e.g., residues 1021-1322)
-
Substrate: Histone H3 peptide or full-length histone H3
-
Inhibitor: this compound (or other test compounds)
-
Methyl Donor: S-adenosylmethionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01% Tween-20
-
Detection Reagents: Commercially available methyltransferase chemiluminescent assay kit (e.g., based on anti-SAH antibody)
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence
-
DMSO: For dissolving the inhibitor
Experimental Workflow Diagram
Caption: Workflow for the in vitro NSD3 methyltransferase assay.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. A typical starting concentration for this compound could be 100 µM, with 2- to 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a white 96-well plate.
-
Add 20 µL of diluted recombinant NSD3 enzyme to each well. The optimal enzyme concentration should be determined empirically but a starting point of 200 ng/well can be used.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methyltransferase Reaction:
-
Prepare a master mix of the histone H3 substrate and SAM in the assay buffer. Final concentrations in a 50 µL reaction volume should be around 1 µM for SAM and 0.5 µ g/well for the histone substrate.
-
Add 29 µL of the substrate/SAM mixture to each well to initiate the reaction.
-
The final reaction volume is 50 µL.
-
-
Reaction Incubation:
-
Mix the plate gently on a shaker.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and proceed with the detection steps as per the manufacturer's instructions of the chosen chemiluminescent assay kit. This typically involves the addition of an antibody that recognizes SAH, followed by a secondary antibody conjugated to an enzyme like HRP, and finally the addition of a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with DMSO, no inhibitor) set as 100% activity.
-
Plot the percentage of NSD3 activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
NSD3 Signaling and Functional Context
NSD3 is a multifaceted protein involved in transcriptional regulation. The long isoform, NSD3L, possesses the catalytic SET domain responsible for H3K36 methylation, which is generally associated with active transcription.[3] The short isoform, NSD3S, lacks the methyltransferase domain but acts as a scaffold protein, interacting with other key proteins like BRD4 to regulate gene expression.[3] The inhibitor BI-9321, a precursor to this compound, targets the PWWP1 domain of NSD3, disrupting its interaction with histones.[10][11] This suggests that this compound may also function by a similar mechanism, affecting NSD3's ability to bind to chromatin rather than directly inhibiting its catalytic activity.
NSD3 Functional Pathway Diagram
Caption: Simplified diagram of NSD3's role in gene transcription.
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In vitro histone lysine methylation by NSD1, NSD2/MMSET/WHSC1 and NSD3/WHSC1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NSD3 inhibitor A8 | NSD3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of NSD3-IN-1 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for identifying the cellular targets of NSD3 inhibitors, such as NSD3-IN-1, using advanced mass spectrometry-based proteomics techniques. The protocols outlined below are based on established methods for characterizing the selectivity of chemical probes and degraders targeting the NSD3 protein.
Introduction to NSD3 and this compound
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription.[1][2] Dysregulation of NSD3 activity is implicated in various cancers, making it an attractive therapeutic target.[2][3][4] NSD3 exists in different isoforms, including a full-length protein (NSD3L) containing a catalytic SET domain and a short isoform (NSD3S) that lacks this domain but retains important protein-protein interaction motifs like the PWWP domain.[3][4]
This compound and its derivatives, such as the chemical probe BI-9321, are small molecule inhibitors that specifically target the PWWP1 domain of NSD3, thereby disrupting its interaction with chromatin and associated proteins.[1][3] Understanding the on-target and potential off-target interactions of these inhibitors is critical for their development as therapeutic agents. Mass spectrometry-based proteomics offers a powerful and unbiased approach to elucidate these molecular targets.
Key Mass Spectrometry-Based Methods
Two primary mass spectrometry-based strategies are highlighted in these notes for identifying the targets of NSD3 inhibitors:
-
Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach utilizes an immobilized version of the inhibitor to capture its binding partners from cell lysates. The captured proteins are then identified and quantified by mass spectrometry.
-
Quantitative Global Proteomics using Tandem Mass Tags (TMT): This method assesses changes in the abundance of thousands of proteins across the entire proteome in response to inhibitor treatment. This is particularly useful for identifying targets of degraders (e.g., PROTACs) that induce the degradation of their target proteins.
Method 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification of this compound
This protocol is adapted from the methods used to characterize the selectivity of the NSD3-PWWP1 inhibitor BI-9321.
Experimental Objective
To identify the direct binding partners of an NSD3 inhibitor by capturing them from a complex cellular protein mixture.
Experimental Workflow
Detailed Protocol
1. Preparation of Affinity Resin:
- Covalently couple this compound (or a derivative with a suitable linker) to Sepharose or magnetic beads.
- Prepare a control resin with a structurally similar but inactive compound (negative control) to distinguish specific from non-specific binders.
2. Cell Lysis and Protein Extraction:
- Culture a suitable cell line (e.g., K562, a human leukemia cell line) to a high density.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Affinity Purification:
- Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound-coupled beads and the negative control beads.
- Perform a competition experiment by co-incubating the lysate and inhibitor-coupled beads with an excess of free this compound. This will serve to identify specific binders that are displaced by the free compound.
- After incubation (e.g., 2 hours at 4°C with gentle rotation), wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Protein Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a high-pH buffer).
- Reduce the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
- Separate the proteins by SDS-PAGE and perform an in-gel digest with trypsin, or perform an in-solution digest.
- Desalt the resulting peptides using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis:
- Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
6. Data Analysis:
- Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
- Search the fragmentation data against a human protein database to identify peptides and proteins.
- Perform label-free quantification (LFQ) to determine the relative abundance of proteins captured by the inhibitor-coupled beads versus the control beads.
- Proteins that are significantly enriched on the inhibitor beads and displaced by the free inhibitor are considered high-confidence targets.
Quantitative Data Presentation
The results of the AP-MS experiment can be summarized in a table format.
| Protein | Gene | LFQ Intensity (this compound) | LFQ Intensity (Control) | Fold Change | p-value |
| NSD3 | WHSC1L1 | 1.5e8 | 1.2e6 | 125 | <0.001 |
| BRD4 | BRD4 | 5.2e7 | 9.8e5 | 53 | <0.001 |
| Protein X | GENEX | 2.3e6 | 2.1e6 | 1.1 | 0.85 |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is illustrative and not actual experimental data.
Method 2: Quantitative Global Proteomics to Profile Targets of an NSD3 Degrader
This protocol is based on the methods used to characterize the selectivity of MS9715, a PROTAC degrader derived from an NSD3 inhibitor.
Experimental Objective
To identify proteins that are selectively degraded upon treatment with an NSD3-targeting PROTAC by quantifying changes in the global proteome.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
- Culture cells (e.g., EOL-1, an AML cell line) and treat with the NSD3-PROTAC degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
2. Protein Extraction and Digestion:
- Harvest the cells, wash with PBS, and lyse in a buffer containing a denaturant (e.g., 8 M urea).
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides using an appropriate protease, such as trypsin.
3. TMT Labeling:
- Desalt the peptide samples.
- Label the peptides from each condition (e.g., different drug concentrations, time points, and controls) with a unique isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's instructions.
4. Sample Pooling and Fractionation:
- Combine the TMT-labeled peptide samples into a single mixture.
- Fractionate the pooled peptide mixture to reduce sample complexity and increase proteome coverage. High-pH reversed-phase liquid chromatography is a common method for this.
5. LC-MS/MS Analysis:
- Analyze each fraction by nano-LC-MS/MS using a high-resolution mass spectrometer.
- Use a synchronous precursor selection (SPS)-based MS3 method for fragmentation to minimize ratio compression of the TMT reporter ions.
6. Data Analysis:
- Process the raw data using a software package that supports TMT quantification (e.g., Proteome Discoverer).
- Identify and quantify proteins across all conditions.
- Normalize the TMT reporter ion intensities.
- Perform statistical analysis to identify proteins that show a significant decrease in abundance upon treatment with the NSD3-PROTAC compared to the control.
Quantitative Data Presentation
The results from the TMT proteomics experiment can be presented in a table that clearly shows the changes in protein abundance.
| Protein | Gene | Log2 Fold Change (PROTAC vs. Control) | p-value |
| NSD3 | WHSC1L1 | -2.5 | <0.0001 |
| c-Myc | MYC | -1.8 | <0.001 |
| Protein Y | GENEY | 0.1 | 0.75 |
| ... | ... | ... | ... |
Note: The data presented in this table is illustrative and not actual experimental data.
Signaling Pathways Involving NSD3
NSD3 plays a significant role in transcriptional regulation, often through its interaction with other key cellular proteins. Understanding these pathways is crucial for interpreting the functional consequences of NSD3 inhibition.
NSD3-BRD4-c-Myc Axis
The short isoform of NSD3 (NSD3S) can act as a scaffold protein, linking the bromodomain-containing protein BRD4 to the chromatin remodeler CHD8 and the proto-oncogene c-Myc.[5][6] This complex is involved in the transcriptional activation of genes that promote cell proliferation. Inhibition of the NSD3-PWWP1 domain can disrupt this complex and lead to the downregulation of c-Myc expression.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following NSD3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone lysine (B10760008) methyltransferase that plays a critical role in chromatin regulation by specifically methylating histone H3 at lysine 36 (H3K36).[1][2] This epigenetic modification is associated with active gene transcription and is implicated in various cellular processes, including cell cycle progression, proliferation, and DNA repair.[3] Aberrant expression and amplification of the NSD3 gene, located on chromosome 8p11.2, are frequently observed in various cancers, including breast, lung, and bladder cancer, as well as osteosarcoma.[2][4] Overexpression of NSD3 has been linked to oncogenesis, making it an attractive therapeutic target in cancer drug development.[1]
NSD3-IN-1 is a small molecule inhibitor designed to target the activity of NSD3. By inhibiting NSD3's methyltransferase function, this compound is expected to alter gene expression profiles, leading to the suppression of cancer cell growth and survival. Studies on NSD3 depletion have shown that inhibiting its function can lead to a significant reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest.[2]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, with a focus on apoptosis and cell cycle progression.
Mechanism of Action and Signaling Pathways
NSD3 exerts its oncogenic functions through various signaling pathways. As a histone methyltransferase, its primary role is to regulate the expression of target genes. Inhibition of NSD3 with this compound is expected to modulate these pathways, leading to anti-cancer effects. Key signaling pathways influenced by NSD3 include:
-
NOTCH Signaling: NSD3 can activate the NOTCH signaling pathway, which is crucial for tumor initiation and metastatic progression in breast cancer.[4][5]
-
EGFR/ERK Pathway: NSD3 can enhance the activity of the EGFR kinase and the downstream ERK signaling pathway, promoting cell proliferation and migration.[1]
-
WNT Signaling: In breast cancer, NSD3 expression has been shown to promote the expression of WNT signaling regulatory factors.
-
Cell Cycle Regulation: NSD3 influences the expression of key cell cycle regulators. Its depletion has been shown to induce cell cycle arrest at the G2/M or G0/G1 phases, depending on the cancer type.[1][2]
Below is a diagram illustrating the signaling pathways influenced by NSD3.
Caption: NSD3 signaling pathways and points of inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from studies on NSD3 depletion, which can serve as a reference for the expected outcomes of this compound treatment.
Table 1: Induction of Apoptosis by NSD3 Depletion in Osteosarcoma Cell Lines
| Cell Line | Treatment | Fold Increase in Apoptotic Cells (Early + Late) | Reference |
| HOS | NSD3 siRNA | 3.3-fold | [2] |
| U2OS | NSD3 siRNA | 5.8-fold | [2] |
| MG-63 | NSD3 siRNA | 4.7-fold | [2] |
Table 2: Cell Cycle Arrest Induced by NSD3 Depletion in Osteosarcoma Cell Lines
| Cell Line | Treatment | Change in Cell Cycle Distribution | Reference |
| HOS | NSD3 siRNA | ~2-fold increase in G2/M phase population | [2] |
| U2OS | NSD3 siRNA | Increase in G2/M and S phase populations | [2] |
| MG-63 | NSD3 siRNA | Increase in G2/M and S phase populations | [2] |
Experimental Protocols
The following are detailed protocols for flow cytometry analysis of apoptosis and cell cycle after treatment with this compound.
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Experimental workflow for apoptosis analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI)/RNase Staining Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound. The quantitative data provided is based on studies of NSD3 depletion and should be used as a reference.
References
- 1. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions | MDPI [mdpi.com]
- 2. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
NSD3-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NSD3 inhibitor, NSD3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the histone methyltransferase NSD3 (Nuclear Receptor Binding SET Domain Protein 3). It functions by targeting the catalytic SET domain of NSD3, thereby preventing the methylation of histone H3 at lysine (B10760008) 36 (H3K36). This inhibition of NSD3's methyltransferase activity can modulate gene expression and affect various cellular processes. This compound has an IC50 value of 28.58 μM for NSD3.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[2] For stock solutions, it is advisable to follow the storage recommendations for similar compounds, which typically involve storage at -20°C or -80°C.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to exceeding the compound's solubility limit. Here are some potential causes and troubleshooting steps:
-
High Final Concentration: The final concentration of this compound in your assay may be too high. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration.
-
Solvent Percentage: The final percentage of the solvent (e.g., DMSO) in the cell culture medium might be too low to maintain solubility. While it is crucial to keep solvent concentrations low to avoid toxicity to cells (typically ≤0.5% DMSO), a slight increase might be necessary. Always include a vehicle control with the same solvent concentration in your experiments.
-
Improper Dilution: Adding the this compound stock solution directly to a large volume of aqueous medium can cause it to "crash out." A serial dilution approach is recommended. First, dilute the stock solution in a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Temperature Effects: Temperature changes can affect solubility. Ensure that your media and the inhibitor solution are at the same temperature before mixing.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
If you are not observing the expected biological effect of this compound in your experiments, consider the following:
-
Compound Integrity: Ensure that the compound has been stored correctly and has not undergone degradation. If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR.
-
Cell Line Sensitivity: The sensitivity to NSD3 inhibition can vary between different cell lines. It is advisable to test a panel of cell lines, including those with known amplification or dependency on NSD3.
-
Experimental Readout: The chosen experimental endpoint may not be optimal for detecting the effects of NSD3 inhibition. Consider using multiple assays to assess different cellular responses, such as changes in H3K36 methylation levels, cell proliferation, or apoptosis.
-
Incubation Time: The duration of treatment with this compound may be insufficient to produce a measurable effect. A time-course experiment is recommended to determine the optimal treatment duration.
Issue 2: Difficulty Dissolving this compound
If you are facing challenges in dissolving this compound, refer to the following guidance:
-
Primary Solvent: Based on information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.
-
Aiding Dissolution: For related compounds, gentle warming and/or sonication have been used to aid dissolution if precipitation occurs during preparation.[4] This should be done with caution to avoid degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₅OS | [1][2] |
| Molecular Weight | 287.34 g/mol | [3] |
| CAS Number | 347340-51-6 | [1][2] |
| IC50 (NSD3) | 28.58 μM | [1][2][3] |
Table 2: Suggested Solvents and Storage for Stock Solutions (Based on General Practices for Similar Compounds)
| Solvent | Recommended Concentration | Storage Temperature | Shelf Life (Estimated) |
| DMSO | ≥ 10 mM | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[4] |
Disclaimer: The storage and shelf-life information for stock solutions are based on data for a related compound, NSD-IN-3, and should be used as a guideline.[4] It is recommended to perform stability tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 287.34 g/mol ), add 348 µL of DMSO.
-
Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Culture your cells of interest to the desired confluency in appropriate cell culture plates.
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium. It is recommended to perform a serial dilution to avoid precipitation.
-
Remove the existing medium from the cells and add the medium containing the desired final concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Incubate the cells for the desired period.
-
At the end of the incubation period, perform your desired downstream analysis (e.g., cell viability assay, Western blot for H3K36me2, etc.).
Protocol 3: Example Formulation for In Vivo Studies (Based on a Related Compound)
This protocol is based on the formulation for a similar compound, NSD-IN-3, and should be optimized for this compound.[4]
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume and mix well.
-
-
Alternatively, a formulation of 10% DMSO and 90% Corn Oil can be considered.[4]
-
The final formulation should be a clear solution. If precipitation is observed, gentle warming or sonication may be attempted, but stability should be verified.
Visualizations
Caption: Simplified signaling pathway of NSD3 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Optimizing NSD3-IN-1 Dosage for Mouse Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers utilizing NSD3-IN-1, a representative inhibitor of the NSD3 protein, in mouse models of cancer. As "this compound" is a likely internal designation, this guide focuses on two well-characterized NSD3 inhibitors, BI-9321 (a PWWP1 domain antagonist) and MS9715 (a PROTAC degrader), to provide actionable insights into experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NSD3 inhibitors like BI-9321 and MS9715?
A1: NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. NSD3 plays a crucial role in the development and progression of various cancers, including breast, lung, and pancreatic cancer.[1][2]
-
BI-9321 is a potent and selective antagonist of the PWWP1 domain of NSD3. The PWWP1 domain is responsible for "reading" histone marks and recruiting other proteins to chromatin. By blocking this domain, BI-9321 disrupts the interaction of NSD3 with chromatin, thereby inhibiting its function.[3][4]
-
MS9715 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the NSD3 protein. It links an NSD3-binding molecule (derived from BI-9321) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of NSD3 by the proteasome, leading to a more profound and sustained inhibition of its activity compared to simple antagonism.[5][6]
Q2: Which signaling pathways are affected by NSD3 inhibition?
A2: NSD3 is implicated in the regulation of several key oncogenic signaling pathways. Inhibition of NSD3 can therefore impact:
-
NOTCH Signaling: In breast cancer, NSD3-mediated H3K36 methylation activates the NOTCH signaling pathway, which is critical for tumor initiation and metastasis.[1][7][8][9][10]
-
MYC Pathway: NSD3, particularly its short isoform (NSD3S), can interact with and stabilize the MYC oncoprotein, a master regulator of cell proliferation and growth. NSD3 inhibition can lead to decreased MYC expression and activity.[9][11][12][13][14]
-
EGFR/ERK Pathway: NSD3 can methylate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream ERK signaling pathway, which promotes cell proliferation.[9][15]
-
mTOR Pathway: NSD3-mediated gene transcription can include genes involved in the activation of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[1]
Q3: What are the expected anti-tumor effects of NSD3 inhibition in mouse models?
A3: Based on preclinical studies, inhibition of NSD3 is expected to lead to a reduction in tumor growth and progression. In various cancer models, depletion or inhibition of NSD3 has been shown to decrease cell viability, inhibit proliferation, and in some cases, induce apoptosis.[1] For instance, in mouse xenograft models of breast cancer and lung squamous cell carcinoma, targeting NSD3 has demonstrated anti-tumor efficacy.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy | - Suboptimal dosage- Poor bioavailability of the compound- Inappropriate formulation or administration route- Tumor model not dependent on NSD3 signaling- Rapid metabolism of the inhibitor | - Perform a dose-response study to determine the optimal dose.- Evaluate different formulation strategies to improve solubility and absorption (see Table 2).- Test alternative administration routes (e.g., oral gavage vs. intraperitoneal injection).- Confirm NSD3 expression and pathway activation in your tumor model.- Conduct pharmacokinetic studies to assess the inhibitor's half-life and exposure in vivo. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | - Dosage is too high- Off-target effects of the inhibitor- Vehicle toxicity | - Reduce the dosage or the frequency of administration.- Monitor animals closely for clinical signs of toxicity.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- If toxicity persists at effective doses, consider a different NSD3 inhibitor with a potentially better safety profile. |
| Inconsistent results between experiments | - Variability in tumor implantation and growth- Inconsistent inhibitor formulation or administration- Differences in animal age, weight, or strain | - Standardize tumor cell implantation techniques and start treatment when tumors reach a consistent size.- Prepare fresh formulations for each experiment and ensure accurate and consistent administration.- Use animals of the same age, sex, and genetic background. Increase group sizes to improve statistical power. |
Quantitative Data Summary
Due to the novelty of specific NSD3 inhibitors, comprehensive in vivo data is still emerging. The following tables summarize available information for BI-9321 and MS9715. Researchers should consider this as a starting point and perform their own dose-finding and toxicity studies for their specific mouse model.
Table 1: In Vivo Efficacy of NSD3 Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration | Observed Effect | Reference |
| BI-9321 | MOLM-13 xenograft | Acute Myeloid Leukemia | Information on in vivo dosage not publicly available. In vitro studies show reduced proliferation. | Downregulation of Myc mRNA and reduced proliferation in cell lines. | [3][16][17][18][19] |
| MS9715 | EOL-1, MM1.S cell lines (in vitro) | Hematological Cancers | In vitro EC50 of 2.3-3.3 µM. In vivo dosage information not detailed in available literature. | Reduced cell growth and degradation of NSD3 and c-Myc. | [5] |
Table 2: Formulation and Administration of Small Molecule Inhibitors in Mice (General Guidance)
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage (p.o.) | - 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) + 0.2% (v/v) Tween-80 in water- 20% DMSO, 40% PEG400, 30% of 100 mM citrate (B86180) buffer (pH 3.0), 10% Solutol | Prepare fresh daily. Ensure complete dissolution or a homogenous suspension. Sonication may be required.[20][21] |
| Intraperitoneal Injection (i.p.) | - Saline with a low percentage of a solubilizing agent (e.g., DMSO, Cremophor EL)- 4% DMSO/10% ethanol (B145695) in saline | Ensure the final concentration of the solubilizing agent is well-tolerated by the animals. Filter the solution before injection.[22][23] |
Note: The optimal formulation is compound-specific and should be determined empirically.
Experimental Protocols
Protocol 1: General Protocol for In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for human cancer cell line xenografts. For syngeneic models, use immunocompetent mice of the appropriate strain (e.g., C57BL/6).
-
Tumor Cell Implantation:
-
Culture cancer cells of interest to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the NSD3 inhibitor formulation (refer to Table 2 for general guidance) and vehicle control.
-
Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and general health daily as an indicator of toxicity.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration.
-
At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Signaling Pathways and Experimental Workflows
Caption: NSD3-mediated signaling pathways promoting cancer progression.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression | Semantic Scholar [semanticscholar.org]
- 11. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of NSD3-IN-1
Welcome to the technical support center for NSD3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of the histone methyltransferase inhibitor, this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help you design and interpret experiments to assess the selectivity of this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a chemical probe like this compound?
A1: Off-target effects are unintended interactions of a drug or chemical probe with proteins other than the intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity. For a chemical probe like this compound, which has a known IC50 of 28.58 μM for NSD3, it is crucial to verify that the observed phenotype is a direct result of NSD3 inhibition and not due to the modulation of other cellular proteins.[1]
Q2: What are the first steps I should take if I suspect my experimental results are due to off-target effects of this compound?
A2: If you suspect off-target effects, it is important to perform a series of control experiments. A good starting point is to use a structurally related but inactive control compound if available. Additionally, performing dose-response experiments is crucial. If the phenotypic effect is observed at concentrations significantly different from the IC50 for NSD3, it may suggest off-target activity. It is also recommended to perform target engagement assays, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to NSD3 in your cellular system at the concentrations you are using.
Q3: How can I identify potential off-target proteins of this compound?
A3: Identifying specific off-target proteins can be approached through several methods. A common and comprehensive method is in vitro kinase profiling, where the inhibitor is tested against a large panel of kinases.[2][3] Although NSD3 is a methyltransferase, its inhibitor could potentially bind to the ATP-binding site of kinases. Another powerful technique is chemical proteomics, which uses the inhibitor as a bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[4][5]
Q4: Are there known off-targets for other NSD family inhibitors that might provide clues for this compound?
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known functions of NSD3, follow this troubleshooting workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 6. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize NSD3-IN-1 toxicity in cell lines
Welcome to the technical support center for NSD3-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell lines and to offer strategies for minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the histone methyltransferase NSD3 (Nuclear Receptor Binding SET Domain Protein 3). NSD3 is an enzyme that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription. By inhibiting the catalytic activity of NSD3, this compound can alter gene expression programs that are critical for the proliferation and survival of certain cancer cells. NSD3 is known to be involved in various signaling pathways, including those driven by cMyc and BRD4.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 28.58 μM in a biochemical assay[1]. It is important to note that the effective concentration in cell-based assays may be higher and can vary significantly between different cell lines.
Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
High cytotoxicity can be attributed to several factors:
-
High Molar Concentration: The reported IC50 of 28.58 µM is relatively high for a specific inhibitor, suggesting that concentrations required for efficacy may also induce off-target effects and general toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations as low as 0.1-0.5%. It is crucial to keep the final DMSO concentration consistent and as low as possible across all experimental conditions.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors due to differences in their genetic background, metabolic activity, and expression levels of the target protein.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be empirically determined for each cell line. A dose-response experiment is essential to identify a concentration that effectively inhibits NSD3 without causing excessive cell death. This can be achieved by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations.
Q5: My results with this compound are inconsistent. What are the possible reasons?
Inconsistent results can stem from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can impact cellular responses.
-
Inhibitor Preparation and Storage: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation. Always prepare fresh dilutions from a stable stock.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final inhibitor concentration.
-
Assay-Specific Issues: The chosen cell viability assay might be incompatible with the inhibitor or the cell line.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM) to determine the EC50 for cell viability. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%) in your culture medium. Run a vehicle-only control (medium with the same DMSO concentration as the highest inhibitor dose) to assess solvent-specific toxicity. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the minimum time required to observe the desired biological effect. |
| Cell line is highly sensitive. | Use a lower seeding density or ensure cells are in a logarithmic growth phase before adding the inhibitor. |
| Off-target effects. | If cytotoxicity is observed at concentrations significantly different from the expected IC50 for NSD3 inhibition, consider the possibility of off-target effects. Validate target engagement using a downstream biomarker assay (e.g., Western blot for H3K36me2). |
Issue 2: Lack of Expected Biological Effect (e.g., No decrease in proliferation)
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound. Refer to your dose-response curve to select a concentration that is expected to be effective. |
| Inhibitor is not active or has degraded. | Prepare a fresh stock solution of this compound. Verify the inhibitor's activity in a cell-free biochemical assay if possible. |
| Cell line is not dependent on NSD3. | Confirm that your cell line expresses NSD3 and that its proliferation is dependent on NSD3 activity. This can be tested using genetic approaches like siRNA or CRISPR-Cas9 knockdown of NSD3. |
| Insufficient incubation time. | Extend the treatment duration. Some cellular effects may take longer to manifest. |
| Suboptimal assay conditions. | Ensure your cell viability or other functional assays are sensitive enough to detect the expected changes. |
Quantitative Data Summary
The following table summarizes publicly available potency data for NSD3 inhibitors. Note that this compound has a relatively high IC50, which may necessitate careful dose-response studies to separate specific from off-target effects.
| Inhibitor | Target | Assay Type | IC50 / Kd / DC50 | Cell Line(s) | Reference |
| This compound | NSD3 | Biochemical | 28.58 µM (IC50) | Not specified | [1] |
| BI-9321 | NSD3-PWWP1 | Biochemical | 166 nM (Kd) | - | [2] |
| Cellular (Histone Interaction) | 1.2 µM (IC50) | U2OS | [2][3] | ||
| MS9715 (PROTAC) | NSD3 | Cellular (Degradation) | 1.43 µM (DC50) | NCI-H1703 | [4][5] |
| Cellular (Degradation) | 0.94 µM (DC50) | A549 | [4][5] | ||
| Cellular (Proliferation) | 2-4 µM (EC50) | EOL-1, MOLM-13 | [6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[7]
-
Signaling Pathways and Workflows
NSD3-Mediated Gene Regulation
NSD3 is a histone methyltransferase that dimethylates H3K36, leading to a more open chromatin structure and facilitating gene transcription. This activity is often associated with the expression of oncogenes.
Caption: NSD3 catalyzes the dimethylation of H3K36, promoting oncogene transcription.
NSD3 Interaction with BRD4 and cMyc
NSD3 can act as an adaptor protein, linking BRD4 to chromatin and promoting the expression of cMyc, a key driver of cell proliferation. The short isoform of NSD3 (NSD3S), which lacks the methyltransferase domain, is particularly important in this scaffolding function.[8][9][10]
Caption: NSD3 acts as a scaffold for BRD4, promoting cMyc expression and proliferation.
Experimental Workflow for Assessing this compound Toxicity
A logical workflow is crucial for systematically evaluating the toxicity of this compound and identifying an optimal therapeutic window.
Caption: A systematic workflow for evaluating this compound efficacy and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jonipsaro.com [jonipsaro.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: NSD3-IN-1 Efficacy and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of NSD3-IN-1 in resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3). Specifically, it is designed to target the PWWP1 domain of NSD3.[1][2] The PWWP domain is a "reader" domain that recognizes and binds to specific histone marks, particularly methylated histone H3 at lysine (B10760008) 36 (H3K36me2).[3][4] By occupying this binding pocket, this compound disrupts the interaction of NSD3 with chromatin, thereby interfering with its function in transcriptional regulation.[1][2] This can lead to a downstream decrease in the expression of oncogenes like MYC and a reduction in cancer cell proliferation.[1][2]
Q2: We are observing reduced sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound, and other PWWP1 domain inhibitors, is a potential challenge. While specific mechanisms for this compound are still under investigation, resistance to targeted therapies often involves the cancer cells adapting to bypass the inhibited pathway. Based on the known functions of NSD3, several plausible mechanisms could be at play:
-
Upregulation of bypass signaling pathways: Cancer cells may upregulate parallel pathways that promote survival and proliferation, reducing their dependency on the NSD3-mediated pathway. A key candidate is the BRD4-cMYC axis. NSD3, particularly the short isoform (NSD3S), acts as a scaffold, linking BRD4 to chromatin and stabilizing cMYC.[5][6][7] Increased expression or activity of BRD4 or cMYC could potentially compensate for the inhibition of the NSD3 PWWP1 domain.
-
Isoform switching: The NSD3 gene encodes for a long, catalytically active isoform (NSD3L) and a short isoform (NSD3S) that lacks the methyltransferase domain but retains the PWWP1 domain and acts as a scaffolding protein.[3][8] Alterations in the ratio of these isoforms might influence the cellular response to a PWWP1 inhibitor.
-
Efflux pump upregulation: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of the inhibitor, thereby decreasing its efficacy.
-
Target mutation: While less common for inhibitors targeting non-enzymatic domains, mutations in the PWWP1 domain of NSD3 could arise that prevent this compound from binding effectively while preserving the domain's biological function.
Q3: How can we confirm that this compound is engaging with its target, NSD3, in our cells?
A3: Confirming target engagement is a critical step in troubleshooting reduced efficacy. Two powerful biophysical techniques to measure this in a cellular context are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
-
CETSA relies on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells treated with this compound across a temperature gradient, you can measure the amount of soluble NSD3 remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
-
NanoBRET™ is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. In a competitive binding format, the addition of an unlabeled compound like this compound will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This allows for the quantitative determination of the inhibitor's affinity for NSD3 in living cells.
Q4: What strategies can we employ to overcome resistance to this compound?
A4: Overcoming resistance often involves rational combination therapies or switching to inhibitors with a different mechanism of action.
-
Combination with BET inhibitors: Given the close functional relationship between NSD3 and BRD4, a combination therapy with a Bromodomain and Extra-Terminal (BET) inhibitor, such as JQ1 or ZEN-3694, could be a powerful strategy.[5][9][10] This dual targeting of the NSD3-BRD4-cMYC axis can prevent or overcome resistance by inhibiting two critical nodes in the same oncogenic pathway.[11][12]
-
Utilizing PROTAC degraders: An alternative to simply inhibiting a single domain of NSD3 is to induce its complete degradation. Proteolysis-targeting chimeras (PROTACs) are molecules that link the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC targeting NSD3 could be effective even if resistance emerges to a domain-specific inhibitor, as it removes the entire protein, including all its functional domains.
Troubleshooting Guides
Problem 1: High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for plating and mix the cell suspension between plating each set of rows. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the inhibitor stock and working solutions for any precipitate. If observed, gently warm the solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below a cytotoxic level (typically <0.5%).[13] |
| Cell Contamination | Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. Perform routine mycoplasma testing. |
| Inconsistent Incubation Times | Ensure that the time between adding the inhibitor and reading the assay is consistent for all plates. |
Problem 2: No significant difference in cell viability between control and this compound treated cells.
| Potential Cause | Recommended Solution |
| Low NSD3 Expression | Confirm the expression of NSD3 in your cell line using Western blot or qPCR. This compound is likely to be most effective in cell lines with high NSD3 expression or amplification.[9][14] |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a sensitive, positive control cell line known to respond to NSD3 inhibition. |
| Suboptimal Assay Conditions | Optimize the inhibitor concentration range and incubation time. A longer incubation period may be required to observe a phenotypic effect. |
| Lack of Target Engagement | Perform a target engagement assay (CETSA or NanoBRET™) to confirm that this compound is binding to NSD3 in your specific cell model at the concentrations used. |
| Pre-existing or Acquired Resistance | The cell line may have intrinsic resistance or may have developed resistance. Consider investigating the potential resistance mechanisms outlined in the FAQs and explore combination therapies. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for this compound experiments.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| Parental Line | NSD3-amplified lung cancer | 1.5 | 1.0 |
| Resistant Sub-line | Derived from parental line by continuous this compound exposure | 18.2 | 12.1 |
Table 2: Efficacy of this compound in Combination with a BET Inhibitor (JQ1) in a Resistant Cell Line
| Treatment | Resistant Cell Line IC50 (µM) | Combination Index (CI)* |
| This compound | 18.2 | N/A |
| JQ1 | 2.5 | N/A |
| This compound + JQ1 (1:1 ratio) | 0.8 (for JQ1) | 0.45 |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating doses of an inhibitor.
-
Determine the initial IC50: Perform a dose-response experiment with this compound on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and expand: Monitor the cells daily. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. This may take several passages.
-
Dose escalation: Once the cells are growing robustly in the presence of the inhibitor, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound. It is advisable to cryopreserve cells at each successful dose escalation.
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is considered established.
-
Validation: Confirm the resistance by performing a new dose-response assay to compare the IC50 of the resistant line to the parental line. The resistant line should be cultured without the inhibitor for several passages before this validation to ensure the resistance phenotype is stable.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for NSD3 Target Engagement
This protocol outlines the steps to assess the thermal stabilization of NSD3 upon binding of this compound.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either this compound at the desired concentration or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 42°C to 68°C). Immediately cool the tubes to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-NSD3 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble NSD3 against the temperature to generate melt curves for both the vehicle and this compound treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.
Visualizations
Caption: The NSD3-BRD4-cMYC signaling axis and points of therapeutic intervention.
Caption: Workflow for generating this compound resistant cell lines.
Caption: Logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 12. Combination therapy overcomes BET inhibitor resistance - ecancer [ecancer.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming In Vivo Delivery Problems of NSD3-IN-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the in vivo delivery of NSD3-IN-1, a small molecule inhibitor of the histone methyltransferase NSD3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone methyltransferase.[1] NSD3 plays a crucial role in regulating gene expression by methylating histone H3 at lysine (B10760008) 36 (H3K36me2/3).[2][3] Dysregulation of NSD3 activity is implicated in various cancers, making it a promising therapeutic target.[2][4][5][6] this compound exerts its effect by inhibiting the catalytic activity of NSD3, thereby modulating gene expression and impacting cancer cell proliferation and survival.[7][8][9]
Q2: What are the main challenges in the in vivo delivery of this compound?
-
Difficulty in preparing stable and homogenous formulations for administration.
-
Precipitation of the compound upon injection, leading to inaccurate dosing and potential local toxicity.
-
Low and variable bioavailability, resulting in inconsistent experimental outcomes.
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₅OS | |
| Molecular Weight | 287.34 g/mol | |
| IC50 (NSD3) | 28.58 μM | [1] |
| Aqueous Solubility | Data not publicly available. | |
| Stability | Data not publicly available. |
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with this compound, focusing on formulation and administration.
Problem 1: this compound precipitates out of solution during formulation or upon administration.
-
Possible Cause: The aqueous solubility of this compound in the chosen vehicle is exceeded.
-
Solutions:
-
Optimize the Formulation: For compounds with low aqueous solubility, a multi-component vehicle is often necessary. Consider the following formulation strategies, starting with the least harsh and progressing as needed.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation of this compound at high temperatures.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation might improve its solubility. This should be done within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).
-
Problem 2: Inconsistent or lower-than-expected efficacy in in vivo models.
-
Possible Cause: Poor bioavailability due to suboptimal formulation, rapid metabolism, or inefficient absorption.
-
Solutions:
-
Re-evaluate the Formulation: As with precipitation issues, the formulation is a primary suspect. Refer to the formulation strategies in Table 2.
-
Consider Alternative Administration Routes: If oral bioavailability is low, consider parenteral routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injections. Each route has its own advantages and disadvantages regarding absorption rate and systemic exposure.
-
Pharmacokinetic (PK) Studies: If resources permit, conducting a pilot PK study can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This data can help optimize dosing regimens.
-
Problem 3: Observed toxicity or adverse effects in animal models.
-
Possible Cause: The vehicle itself, high local concentration of the drug due to precipitation, or off-target effects of this compound.
-
Solutions:
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the toxicity of the formulation components.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and administration route.
-
Refine the Formulation: Some organic solvents can cause irritation or toxicity. Aim to use the lowest effective concentration of co-solvents and consider alternative, less toxic excipients.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₅OS |
| Molecular Weight | 287.34 g/mol |
| Target | NSD3 (Histone Methyltransferase) |
| IC50 | 28.58 μM |
Table 2: Recommended Formulation Strategies for Poorly Soluble Compounds like this compound
| Strategy | Components | Preparation Steps | Considerations |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (A common formulation for NSD inhibitors) | 1. Dissolve this compound in DMSO first. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline and vortex until clear. | This is a good starting point for many poorly soluble compounds.[10] |
| Oil-based Vehicle | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. | Suitable for subcutaneous or intramuscular injections, potentially providing a sustained-release effect.[10] |
| Cyclodextrin (B1172386) Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in aqueous buffer | 1. Prepare a solution of the cyclodextrin in buffer. 2. Add this compound and stir or sonicate until dissolved. | Can significantly increase aqueous solubility. The molar ratio of drug to cyclodextrin needs to be optimized. |
Experimental Protocols
Protocol 1: General Formulation Procedure for a Co-solvent System
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder. Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
Aqueous Dilution: Slowly add the saline or other aqueous buffer to the organic mixture while vortexing. This final dilution step should be done carefully to avoid precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Visualizations
Caption: Simplified signaling pathway of NSD3 and the inhibitory action of this compound.
Caption: A general experimental workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
NSD3-IN-1 not showing expected phenotype
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with NSD3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the histone methyltransferase NSD3.[1] NSD3 is a member of the nuclear receptor-binding SET domain (NSD) family of proteins that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[2][3][4][5] This modification is generally associated with active transcription. NSD3 is frequently amplified or overexpressed in various cancers, including breast, lung, and pancreatic cancer, where it acts as an oncogenic driver.[2][6] this compound exerts its effect by inhibiting the catalytic SET domain of the long isoform of NSD3 (NSD3L), thereby preventing H3K36 methylation.[1]
Q2: What are the expected phenotypic outcomes of NSD3 inhibition in cancer cells?
Based on studies involving NSD3 knockdown (using siRNA or shRNA), the expected phenotypes following successful inhibition of NSD3's methyltransferase activity with this compound in sensitive cancer cell lines include:
-
Reduced Cell Proliferation and Viability: A significant decrease in the number of viable cells.[2][6]
-
Inhibition of Colony Formation: A reduction in the ability of cells to form colonies in anchorage-dependent and independent growth assays.[2]
-
Induction of Apoptosis: An increase in programmed cell death.[2][6]
-
Cell Cycle Arrest: Accumulation of cells in the G0/G1 or G2/M phase of the cell cycle, depending on the cell line.[1][2]
Q3: My cells are not showing the expected phenotype after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of an observable phenotype. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological model system. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.
Troubleshooting Guide
Problem: No observable phenotype (e.g., no change in cell viability, proliferation, or apoptosis) after this compound treatment.
Here is a step-by-step guide to troubleshoot your experiment:
Step 1: Verify Inhibitor Integrity and Handling
-
Improper Storage: Ensure this compound has been stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[7] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is soluble in DMSO.[1] When preparing your working solution, ensure the compound is fully dissolved in the stock solvent before further dilution in cell culture medium. Precipitation in the medium can significantly lower the effective concentration.[8][9] If precipitation occurs, gentle warming (e.g., 37°C) and vortexing may help.[9]
Step 2: Optimize Inhibitor Concentration and Treatment Duration
-
Suboptimal Concentration: The reported in vitro IC50 for this compound is 28.58 μM.[1] However, the effective concentration in a cell-based assay (cellular IC50 or EC50) can be significantly different due to factors like cell permeability. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting concentration range of 0.1 µM to 100 µM.
-
Insufficient Treatment Time: The effects of inhibiting a histone methyltransferase may not be immediate, as they rely on the turnover of histone marks and subsequent changes in gene expression and protein levels. A short incubation time may not be sufficient to observe a phenotype. We recommend a time-course experiment (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration.
Step 3: Confirm Target Engagement in Your Cells
-
Assess H3K36me2 Levels: The most direct way to confirm that this compound is engaging its target is to measure the levels of its enzymatic product, H3K36me2, by Western blot. A successful inhibition should result in a dose-dependent decrease in global H3K36me2 levels.
Step 4: Evaluate Your Cellular Model System
-
NSD3 Isoform Expression: The NSD3 gene encodes a long, catalytically active isoform (NSD3L) and a shorter isoform (NSD3S) that lacks the methyltransferase domain.[2][10] this compound targets the methyltransferase activity of NSD3L. If the oncogenic dependency in your cell line is primarily driven by the scaffolding function of NSD3S, you may not observe a strong phenotype with a catalytic inhibitor.[2][10] It is essential to verify the expression of NSD3 isoforms in your chosen cell line via Western blot or RT-qPCR.
-
Cell Line Sensitivity: Not all cell lines are dependent on NSD3's methyltransferase activity for survival. Cell lines with amplification of the 8p11-12 genomic region, which includes the NSD3 gene, are more likely to be sensitive.[2][6]
-
Redundancy: Other histone methyltransferases may compensate for the loss of NSD3 activity in some cellular contexts.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol will help you determine the IC50 value of this compound in your cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A recommended starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[13]
Protocol 2: Western Blot for H3K36me2 to Confirm Target Engagement
This protocol will allow you to assess the direct effect of this compound on its target in cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on your cell viability assay results) for a defined period (e.g., 48-72 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][6][10][14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Analysis: Quantify the band intensities to assess the change in H3K36me2 levels relative to total Histone H3.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Sensitive Cell Line
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 95 ± 6.1 |
| 1 | 88 ± 5.5 |
| 5 | 72 ± 4.9 |
| 10 | 55 ± 6.3 |
| 25 | 38 ± 5.1 |
| 50 | 25 ± 4.7 |
| 100 | 15 ± 3.9 |
Table 2: Example Western Blot Quantification of H3K36me2 Levels
| This compound (µM) | Relative H3K36me2/Total H3 Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 5 | 0.62 |
| 10 | 0.45 |
| 25 | 0.25 |
Visualizations
Caption: Simplified NSD3 Signaling Pathway and Point of Intervention for this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Experimental Workflow for Validating this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Downregulation of NSD3 (WHSC1L1) inhibits cell proliferation and migration via ERK1/2 deactivation and decreasing CAPG expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pierce BCA Protein Assay Protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
Dealing with NSD3-IN-1 batch-to-batch variability
Welcome to the technical support center for NSD3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and ensuring the consistent and effective use of this compound in their experiments. A primary focus of this guide is to address the challenge of batch-to-batch variability, a common concern with chemical probes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide for issues that may arise during the use of this compound, particularly those related to inconsistent results between different batches of the compound.
Q1: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause?
A1: Batch-to-batch variability is a known challenge in the production of chemical compounds and can stem from several factors.[1][2][3][4][5] These can include slight differences in the synthetic process, variations in the purity of raw materials, or minor deviations in purification methods.[1][3][4] Such variations can lead to differences in the compound's purity, the presence of impurities, or even polymorphic forms, all of which can affect its biological activity.[2]
To address this, we recommend a series of quality control checks upon receiving a new batch of this compound.
Q2: What are the initial quality control (QC) steps I should perform on a new batch of this compound before starting my experiments?
A2: Before using a new batch of this compound, it is crucial to perform several QC checks to ensure its identity, purity, and concentration. This will help you to normalize your experiments and ensure that any observed differences are due to biological effects rather than variations in the chemical probe.
Here is a summary of recommended initial QC experiments:
| QC Experiment | Purpose | Recommended Methodology |
| Identity Verification | To confirm that the compound is indeed this compound. | High-Resolution Mass Spectrometry (HRMS) |
| Purity Assessment | To determine the percentage of the active compound and identify any impurities. | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Concentration Confirmation | To accurately determine the concentration of your stock solution. | Quantitative Nuclear Magnetic Resonance (qNMR) or UV-Vis Spectroscopy with a standard curve |
Q3: How can I be sure that the this compound I am using is engaging with its target protein, NSD3, in my cellular experiments?
A3: Target engagement is a critical factor for the validation of your experimental results. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that this compound is binding to NSD3 in intact cells.[6][7][8][9][10] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6][7]
Q4: My in vitro enzymatic assays show inconsistent inhibition of NSD3 with different batches of this compound. How can I troubleshoot this?
A4: Inconsistent results in enzymatic assays can be due to variability in the inhibitor itself or the assay conditions.
Troubleshooting Steps for Inconsistent In Vitro Activity:
-
Confirm Compound Integrity: Re-run HPLC and Mass Spectrometry on the problematic batch to check for degradation or impurities.
-
Verify Stock Concentration: Accurately determine the concentration of your stock solution.
-
Standardize Assay Conditions: Ensure that all assay parameters (enzyme concentration, substrate concentration, incubation time, temperature) are consistent across experiments.[11]
-
Assess Compound Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate results.[12] Visually inspect for precipitation and consider using a different solvent or adding a small percentage of DMSO.
Q5: What are the best practices for storing and handling this compound to maintain its stability and activity?
A5: Proper storage and handling are essential to prevent the degradation of this compound.
Storage and Handling Recommendations:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
Experimental Protocols
This section provides detailed methodologies for the key quality control and validation experiments mentioned in the FAQs.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)[13]
-
HPLC-grade water[13]
-
Formic acid (optional, for mobile phase modification)[13]
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile, both containing 0.1% formic acid.[13][14] Degas the mobile phase before use.[14]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.[13]
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared this compound sample.
-
Run a gradient elution method, for example, from 5% to 95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µM) in a suitable solvent like methanol or acetonitrile.
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of this compound.
-
Protocol 3: In Vitro Histone Methyltransferase (HMT) Activity Assay
Objective: To assess the inhibitory activity of this compound on NSD3.
Materials:
-
Recombinant human NSD3 enzyme[15]
-
Histone H3 substrate (e.g., recombinant H3 or H3-containing nucleosomes)[16]
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor[17][18]
-
This compound (different batches)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound from different batches.
-
Enzyme Reaction:
-
In a microplate, combine the assay buffer, recombinant NSD3 enzyme, and the histone H3 substrate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value for each batch by fitting the data to a dose-response curve.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to NSD3 in cells.
Materials:
-
Cells expressing NSD3 (e.g., a relevant cancer cell line)
-
This compound
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blotting reagents (anti-NSD3 antibody, secondary antibody)[6]
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound (at a desired concentration, e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours.[6]
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat the samples in a thermocycler for 3 minutes, followed by cooling.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[6]
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble NSD3 in each supernatant by Western blotting using an anti-NSD3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for NSD3 at each temperature for both the this compound treated and vehicle-treated samples.
-
Generate melt curves by plotting the percentage of soluble NSD3 as a function of temperature. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.[6]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound.
References
- 1. youtube.com [youtube.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. conductscience.com [conductscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of NSD3-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage, handling, and experimental use of NSD3-IN-1, a known inhibitor of the histone methyltransferase NSD3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q2: How should I reconstitute this compound?
A2: The reconstitution solvent will depend on the specific requirements of your experiment. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to ensure the compound is fully dissolved before further dilution into your experimental medium.
Q3: What is the known in vitro IC50 value for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound is 28.58 μM in a cell-free assay. It is important to note that the effective concentration in cell-based assays may vary depending on the cell line, cell density, and treatment duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibitory effect observed | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the solid compound. Ensure proper storage of aliquots at -20°C or -80°C. |
| Suboptimal Concentration: The concentration of this compound used is too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup. | |
| Low Target Expression: The cell line used may have low endogenous levels of NSD3. | Verify NSD3 expression levels in your cell line of choice via Western blot or qPCR. Select a cell line with robust NSD3 expression for your experiments. | |
| Inhibitor Inactivation: The inhibitor may be unstable in the cell culture medium over long incubation periods. | Reduce the incubation time or replenish the inhibitor-containing medium during the experiment. | |
| High background or off-target effects | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically ≤0.1%). Run a solvent-only control. |
| Non-specific Binding: The inhibitor may be interacting with other cellular components at high concentrations. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a negative control compound with a similar chemical structure but no activity against NSD3, if available. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and consistency. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[1]
Western Blot for Histone H3K36 Dimethylation (H3K36me2)
This protocol outlines the steps to detect changes in the levels of H3K36me2, a direct target of NSD3's methyltransferase activity, following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 and total Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Signaling Pathways and Experimental Workflows
NSD3 Signaling in Cancer
NSD3 plays a significant role in various cancer-related signaling pathways. Its primary function is the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), which is generally associated with transcriptional activation. Dysregulation of NSD3 activity can lead to aberrant gene expression, promoting cancer cell proliferation, survival, and migration.
Caption: NSD3-mediated H3K36me2 and downstream signaling pathways in cancer.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.
References
Validation & Comparative
Validating NSD3-IN-1 specificity against other NSD family members
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for histone methyltransferases is a critical step in advancing epigenetic drug discovery. This guide provides a framework for validating the specificity of NSD3-IN-1, a known inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), against other members of the NSD family, namely NSD1 and NSD2. Due to the limited publicly available data on the direct comparative inhibitory activity of this compound against all NSD family members, this guide will use a representative compound, BIX-01294, to illustrate the comparative analysis, alongside the known activity of this compound against its primary target.
Understanding the NSD Family
The NSD family of histone lysine (B10760008) methyltransferases, comprising NSD1, NSD2, and NSD3, plays a crucial role in regulating chromatin structure and gene expression primarily through the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2][3][4] Dysregulation of these enzymes is implicated in various cancers, making them attractive therapeutic targets.[1][2][3][4][5] Given the structural similarities between the catalytic SET domains of the NSD family members, assessing the specificity of any inhibitor is paramount to ensure targeted therapeutic action and minimize off-target effects.
Comparative Inhibitor Activity
To illustrate the process of comparative analysis, the following table includes the known IC50 value for this compound against NSD3 and, for comparative purposes, the IC50 values of a different inhibitor, BIX-01294, against the SET domains of NSD1, NSD2, and NSD3.[6]
Table 1: Comparison of Inhibitor IC50 Values against NSD Family Members
| Inhibitor | Target | IC50 (μM) |
| This compound | NSD3 | 28.58 [7] |
| BIX-01294 | NSD1-SET | 112 ± 57[6] |
| NSD2-SET | 41 ± 2[6] | |
| NSD3-SET | 95 ± 53[6] |
Note: The data for BIX-01294 is provided as a representative example of a comparative selectivity profile. This data should not be directly extrapolated to this compound.
Experimental Protocols for Specificity Validation
To determine the specificity of an inhibitor like this compound, a series of biochemical assays are typically employed. These assays measure the enzymatic activity of the histone methyltransferases in the presence of varying concentrations of the inhibitor. Commonly used methods include radiometric assays (like the HotSpot™ assay), and luminescence-based or fluorescence-based assays (such as MTase-Glo™ and HTRF®).
Below are detailed methodologies for key experiments to validate inhibitor specificity.
Experimental Workflow for Inhibitor Specificity Profiling
Caption: Workflow for determining inhibitor specificity against NSD family members.
Radiometric Histone Methyltransferase (HMT) Assay (HotSpot™ Assay)
This assay directly measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone substrate.
Materials:
-
Recombinant human NSD1, NSD2, and NSD3 enzymes
-
Histone H3 substrate (full-length protein or peptide) or nucleosomes
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35
-
This compound (or test inhibitor) serially diluted in DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer: 50 mM sodium phosphate (B84403) (pH 7.0)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture containing assay buffer, histone H3 substrate, and the respective NSD enzyme (NSD1, NSD2, or NSD3) in a 96-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto the P81 filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[8]
Luminescence-Based Histone Methyltransferase Assay (MTase-Glo™)
This assay quantifies the production of the reaction product S-adenosyl-L-homocysteine (SAH), which is converted to ATP, and the subsequent generation of a luminescent signal by luciferase.[9][10]
Materials:
-
Recombinant human NSD1, NSD2, and NSD3 enzymes
-
Histone H3 substrate or nucleosomes
-
SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 8.8), 10 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or test inhibitor) serially diluted in DMSO
-
MTase-Glo™ Reagent and Detection Solution
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
In a 384-well plate, dispense the serially diluted this compound or DMSO vehicle.
-
Add the reaction mixture containing the respective NSD enzyme, histone substrate, and SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the MTase-Glo™ Reagent to stop the enzymatic reaction and convert SAH to ATP.
-
Add the MTase-Glo™ Detection Solution containing luciferase.
-
Incubate for 15-30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the signal relative to controls and determine the IC50 value.[11][12]
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This assay is a competitive immunoassay that measures the accumulation of SAH. The SAH produced in the enzymatic reaction competes with a d2-labeled SAH tracer for binding to an anti-SAH antibody labeled with a fluorescent donor (Europium cryptate).
Materials:
-
Recombinant human NSD1, NSD2, and NSD3 enzymes
-
Histone H3 substrate or nucleosomes
-
SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 8.8), 10 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or test inhibitor) serially diluted in DMSO
-
HTRF® Detection Reagents (Anti-SAH-Europium Cryptate and SAH-d2)
-
Low-volume 384-well assay plates
-
HTRF-compatible microplate reader
Protocol:
-
Add the serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Add the enzyme, substrate, and SAM to initiate the reaction.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add the HTRF detection reagents (a mixture of anti-SAH-Europium Cryptate and SAH-d2).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF signal (ratio of 665 nm/620 nm) is inversely proportional to the amount of SAH produced. Calculate the percentage of inhibition and determine the IC50 value.[13][14][15][16][17]
NSD3 Signaling Pathway Involvement
NSD3 has been shown to play a role in various signaling pathways implicated in cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. NSD3 can directly methylate EGFR, which enhances its kinase activity and promotes downstream signaling through the ERK pathway, ultimately leading to increased cell proliferation.[18][19][20]
Caption: NSD3 enhances EGFR signaling, which can be inhibited by this compound.
Conclusion
Validating the specificity of this compound against other NSD family members is a crucial step in its development as a chemical probe or therapeutic agent. While direct comparative data for this compound is currently limited, this guide provides the necessary framework and experimental protocols for researchers to conduct such validation studies. By employing robust biochemical assays and analyzing the resulting data, the selectivity profile of this compound can be thoroughly characterized, providing essential insights into its potential for targeted epigenetic therapy.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors | Semantic Scholar [semanticscholar.org]
- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. agilent.com [agilent.com]
- 14. revvity.com [revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSD3-IN-1 and Other Notable NSD3 Inhibitors for Researchers
A deep dive into the inhibitory profiles, experimental backing, and signaling pathway interactions of key NSD3 modulators to guide future research and drug development.
This guide provides a comprehensive comparison of NSD3-IN-1 with other known inhibitors of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a histone methyltransferase implicated in various cancers. The following sections detail the inhibitory activities, target specificities, and experimental methodologies for this compound, BI-9321, NSD3-IN-2, NSD-IN-3, and BIX-01294. Visualizations of the NSD3 signaling pathway and a summary of experimental workflows are also presented to provide a clear and objective resource for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its counterparts varies, with each compound targeting different domains of the NSD3 protein. This diversity in mechanism offers a range of tools for dissecting the multifaceted roles of NSD3 in cellular processes.
| Inhibitor | Target Domain | Assay Type | IC50 / Kd | Cell Line / System |
| This compound | SET domain | In vitro HMT assay | IC50: 28.58 μM[1] | Biochemical Assay |
| BI-9321 | PWWP1 domain | Surface Plasmon Resonance (SPR) | Kd: 166 nM[2][3] | Biochemical Assay |
| NanoBRET | IC50: 1.2 μM[2][3] | U2OS cells | ||
| NSD3-IN-2 | Not Specified | Cellular Assay | IC50: 17.97 μM[4] | H460, H1299, H1650 cells |
| NSD-IN-3 | SET domain | AlphaLISA | IC50: 0.84 μM | Biochemical Assay |
| BIX-01294 | SET domain | In vitro HMT assay | IC50: 95 ± 53 μM | Biochemical Assay |
Understanding NSD3 Signaling
NSD3 plays a critical role in transcriptional regulation through both its catalytic methyltransferase activity and its function as a scaffolding protein. These distinct functions are central to its involvement in cancer progression.
Methyltransferase-Dependent Signaling
The long isoform of NSD3 (NSD3L) possesses a catalytic SET domain that primarily mediates the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. NSD3L has been shown to activate several key oncogenic pathways:
-
NOTCH Pathway: NSD3L-mediated H3K36me2 at the promoters of NOTCH pathway-related genes leads to their transcriptional activation. This, in turn, drives breast tumor initiation and metastasis.[2][5][6][7]
-
mTOR Pathway: NSD3-catalyzed H3K36 methylation results in the transcriptional activation of genes involved in mTOR signaling, promoting cell growth and proliferation.[8][9][10]
-
EGFR Pathway: NSD3 can directly mono-methylate the EGFR, enhancing its kinase activity and downstream signaling through the ERK pathway.[11]
Methyltransferase-Independent Scaffolding Function
The short isoform of NSD3 (NSD3S), which lacks the catalytic SET domain, functions as a crucial adaptor protein. It plays a significant role in leukemogenesis by linking the bromodomain-containing protein 4 (BRD4) to the chromatin remodeler CHD8. This complex is recruited to super-enhancers of oncogenes like MYC, driving their transcription.[2][3][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize these NSD3 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (for this compound and BIX-01294)
This biochemical assay directly measures the enzymatic activity of the NSD3's SET domain.
-
Reaction Setup: A reaction mixture is prepared containing the recombinant NSD3 catalytic domain, a histone H3 substrate (often a peptide or full-length protein), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor Addition: The test inhibitor (e.g., this compound or BIX-01294) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Detection: The incorporation of the radiolabeled methyl group onto the histone substrate is quantified. This is typically done by spotting the reaction mixture onto a filter paper, washing away unincorporated [³H]-SAM, and then measuring the radioactivity on the filter using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These data are then plotted to generate a dose-response curve from which the IC50 value is determined.[14][15][16]
NanoBRET™ Target Engagement Assay (for BI-9321)
This cell-based assay measures the binding of an inhibitor to its target protein within intact cells.
-
Cell Preparation: Cells (e.g., U2OS) are transiently transfected with a vector expressing NSD3 fused to a NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the PWWP1 domain of NSD3 is added to the cells, followed by the addition of the competing inhibitor (BI-9321) at various concentrations.
-
BRET Measurement: The NanoBRET™ substrate is added, and the light emission from both the NanoLuc® donor (at 450 nm) and the fluorescent tracer acceptor (at 610 nm) is measured.
-
Ratio Calculation: The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
IC50 Determination: As the inhibitor competes with the tracer for binding to NSD3, the BRET ratio decreases with increasing inhibitor concentration. A dose-response curve is generated to determine the IC50 value.[17]
AlphaLISA Assay (for NSD-IN-3)
This is a bead-based immunoassay used to measure the inhibition of enzymatic activity in a biochemical setting.
-
Reaction: The NSD3 enzyme, a biotinylated histone H3 peptide substrate, and the methyl donor SAM are incubated with varying concentrations of the inhibitor (NSD-IN-3).
-
Detection: Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody specific for the methylated histone mark (e.g., H3K36me2) are added.
-
Signal Generation: In the presence of methylation, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, leading to light emission at 615 nm.
-
Quantification: The intensity of the emitted light is proportional to the level of histone methylation.
-
IC50 Calculation: The signal is measured for each inhibitor concentration, and the data are used to generate a dose-response curve and calculate the IC50 value.[18][19][20][21][22]
Conclusion
The available data highlight a diverse landscape of NSD3 inhibitors, each with distinct mechanisms of action and potencies. This compound acts as a direct inhibitor of the methyltransferase activity of the SET domain, albeit with a relatively high IC50 value. In contrast, BI-9321 demonstrates high-potency binding to the PWWP1 reader domain, disrupting the interaction of NSD3 with chromatin. NSD-IN-3 also targets the SET domain with sub-micromolar efficacy. BIX-01294, originally developed as a G9a inhibitor, shows weaker, off-target activity against NSD3. The varied targeting strategies of these compounds provide researchers with a valuable toolkit to probe the specific methyltransferase-dependent and -independent functions of NSD3 in health and disease, paving the way for the development of more potent and selective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting H3K36 methyltransferases NSDs: a promising strategy for tumor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro histone lysine methylation by NSD1, NSD2/MMSET/WHSC1 and NSD3/WHSC1L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NSD3-Short Is an Adaptor Protein that Couples BRD4 to the CHD8 Chromatin Remodeler - CSHL Scientific Digital Repository [repository.cshl.edu]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. weichilab.com [weichilab.com]
- 20. revvity.com [revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
Cross-Validation of NSD3 Inhibition: A Comparative Guide to NSD3-IN-1 and NSD3 Knockout Effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition and Genetic Knockout of the Oncogenic Protein NSD3.
The nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical player in cancer development and progression, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of two primary methods for studying NSD3 function and validating its role as a therapeutic target: pharmacological inhibition using the chemical probe BI-9321 (representative of "NSD3-IN-1") and genetic knockout of the NSD3 gene. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to design and interpret experiments targeting NSD3.
Data Presentation: Quantitative Comparison of this compound (BI-9321) and NSD3 Knockout
The following tables summarize the quantitative effects of treating cancer cells with BI-9321 versus genetically knocking out NSD3. It is important to note that direct side-by-side comparisons in the same study are limited. The data presented here is compiled from multiple sources to provide a comparative overview. A more potent approach, the PROTAC degrader MS9715, which is derived from BI-9321, has been shown to more closely mimic the effects of NSD3 knockout and is included for a more complete picture.
| Parameter | Cell Line | This compound (BI-9321) Effect | NSD3 Knockout Effect | MS9715 (NSD3 PROTAC) Effect | Reference |
| Cell Viability (IC50) | MOLM-13 (AML) | 26.8 µM | Significant reduction in cell viability | More effective at inhibiting growth than BI-9321 | [1][2] |
| RN2 (AML) | 13 µM | Not Reported | Not Reported | [1] | |
| MYC mRNA Expression | MOLM-13 (AML) | Downregulation | Downregulation | Suppresses cMyc-associated gene expression programs, phenocopying NSD3 KO | [1][2][3] |
| Gene Expression | EOL-1 (AML) | Less profound effect on transcriptome | Significant alteration of transcriptome | More profound effect on transcriptome, phenocopying NSD3 KO | [4] |
| Tumor Growth (in vivo) | Pancreatic Cancer Xenograft | Not Reported | Reduced tumor development | Not Reported | [2] |
| Lung Cancer Xenograft | Not Reported | Reduced tumor development | Not Reported | [2] |
Table 1: Comparative Effects of NSD3 Inhibition and Knockout on Cancer Cell Lines. This table highlights the impact of pharmacological inhibition and genetic knockout of NSD3 on key cancer-related phenotypes. AML: Acute Myeloid Leukemia.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of NSD3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and NSD3 knockout effects.
Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is adapted for measuring the effect of BI-9321 on the viability of MOLM-13 cells.
-
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
BI-9321
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
96-well white-walled, clear-bottom tissue culture plates
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of BI-9321 in culture medium.
-
Add the desired concentrations of BI-9321 to the wells. Include a vehicle control (e.g., DMSO).
-
Add 2X RealTime-Glo™ MT Cell Viability Reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours) using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
-
CRISPR/Cas9-Mediated NSD3 Knockout
This protocol provides a general framework for generating NSD3 knockout cell lines. Specific gRNA sequences should be designed and validated for the target cell line.
-
Materials:
-
Target cancer cell line (e.g., MOLM-13)
-
Lentiviral vectors expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vectors expressing single guide RNAs (sgRNAs) targeting NSD3
-
Polybrene
-
Puromycin
-
-
Procedure:
-
gRNA Design: Design at least two sgRNAs targeting an early exon of the NSD3 gene using a design tool (e.g., CHOPCHOP). Validated gRNA sequences can be found in databases like dbGuide.[5]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector (containing Cas9 or sgRNA) and packaging plasmids.
-
Transduction: Transduce the target cancer cell line with the Cas9-expressing lentivirus and select with puromycin to generate a stable Cas9-expressing cell line. Subsequently, transduce the Cas9-expressing cells with the sgRNA-expressing lentivirus.
-
Selection and Clonal Isolation: Select transduced cells and perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Expand individual clones and validate NSD3 knockout by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blotting: To confirm the absence of NSD3 protein expression.
-
-
Western Blotting for NSD3 Protein Levels
This protocol is for detecting NSD3 protein levels in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit monoclonal anti-NSD3 antibody (e.g., Abcam ab180500) at a dilution of 1:1000 to 1:50000.[6]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NSD3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
NanoBRET™ Assay for NSD3-Histone H3 Interaction
This protocol is for measuring the interaction between the NSD3 PWWP1 domain and histone H3 in live cells.
-
Materials:
-
U2OS cells
-
Expression vector for C-terminally NanoLuc-tagged NSD3-PWWP1
-
Expression vector for C-terminally HaloTag-tagged Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white-walled, clear-bottom tissue culture plates
-
-
Procedure:
-
Transfection: Co-transfect U2OS cells with the NanoLuc-NSD3-PWWP1 and HaloTag-H3.3 expression vectors at a 1:10 ratio (donor:acceptor).
-
Plating: 24 hours post-transfection, plate the cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of BI-9321 or a vehicle control to the wells.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
This guide provides a foundational comparison between the pharmacological inhibition and genetic knockout of NSD3. The choice between these approaches will depend on the specific research question. While NSD3 knockout provides a definitive "loss-of-function" model, pharmacological inhibitors like BI-9321 offer a more therapeutically relevant and temporally controllable means of studying NSD3 function. The development of more potent tools like the PROTAC degrader MS9715, which more closely mimics the knockout phenotype, represents a significant advancement in the field. Researchers are encouraged to consider the nuances of each approach when designing their experiments and interpreting their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
A Comparative Analysis of the Specific NSD3 Inhibitor, NSD3-IN-1, and the Pan-Histone Methyltransferase Inhibitor, BIX-01294
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of NSD3-IN-1, a specific inhibitor of the histone methyltransferase NSD3, and BIX-01294, a broader-spectrum histone methyltransferase inhibitor. This comparison aims to inform researchers on the distinct and overlapping biochemical and cellular activities of these compounds, supported by available experimental data.
Introduction
Histone methyltransferases (HMTs) are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers. This has led to the development of small molecule inhibitors targeting these enzymes. These inhibitors can be broadly categorized into two groups: specific inhibitors that target a single HMT, and pan-inhibitors that target multiple HMTs.
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase that primarily mono- and di-methylates histone H3 at lysine (B10760008) 36 (H3K36me1/me2).[1][2] Overexpression and amplification of the NSD3 gene are common in various cancers, including breast, lung, and pancreatic cancer.[3][4] NSD3 plays a role in regulating several oncogenic signaling pathways, such as NOTCH, mTOR, and EGFR.[5][6]
This compound is a small molecule inhibitor reported to specifically target the methyltransferase activity of NSD3.[7] In contrast, BIX-01294 was initially identified as a potent and selective inhibitor of G9a (EHMT2) and G9a-like protein (GLP/EHMT1), which are responsible for H3K9 methylation.[8][9] However, subsequent studies have revealed that BIX-01294 also exhibits inhibitory activity against other HMTs, including the NSD family of enzymes, positioning it as a pan-histone methyltransferase inhibitor for the purpose of this comparison.[10]
This guide will compare this compound and BIX-01294 based on their biochemical potency, target selectivity, and reported effects on cancer cells.
Data Presentation
The following tables summarize the available quantitative data for this compound and BIX-01294.
Table 1: Biochemical Activity of this compound and BIX-01294
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | NSD3 | 28.58 µM | Biochemical | [7] |
| BIX-01294 | G9a (EHMT2) | 1.7 µM | Biochemical | [8] |
| GLP (EHMT1) | 0.9 µM | Biochemical | [8] | |
| NSD1 | 112 ± 57 µM | Biochemical | [10] | |
| NSD2 | 41 ± 2 µM | Biochemical | [10] | |
| NSD3 | 95 ± 53 µM | Biochemical | [10] |
Table 2: Cellular Activity of BIX-01294
| Inhibitor | Cell Line | Assay | Effect | IC50 / Observation | Reference |
| BIX-01294 | MOLT-4 (Acute T lymphoblastic leukemia) | MTT Assay | Inhibition of cell proliferation | - | [10] |
| Jurkat (Acute T lymphoblastic leukemia) | MTT Assay | Inhibition of cell proliferation | - | [10] | |
| MOLT-4 and Jurkat | Flow Cytometry | Induction of apoptosis and G0/G1 cell cycle arrest | - | [10] | |
| EC109 (Esophageal squamous cell carcinoma) | MTT Assay | Inhibition of cell growth | Dose-dependent | [11] | |
| KYSE150 (Esophageal squamous cell carcinoma) | MTT Assay | Inhibition of cell growth | Dose-dependent | [11] | |
| HepG2 (Hepatocellular carcinoma) | - | Decreased HIF-1α stability | - | [12] | |
| HUVECs | Proliferation Assay | Inhibition of VEGF-induced proliferation | Dose-dependent | [12] | |
| Nasopharyngeal carcinoma cells | - | Suppression of cell proliferation | - | [13] |
Note: As of the latest available data, specific cellular activity data for this compound has not been published in peer-reviewed literature.
Experimental Protocols
Detailed protocols for key experiments are provided below as representative examples.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is a general method for measuring the activity of HMTs and the potency of their inhibitors.[14][15]
-
Reaction Setup: Prepare a reaction mixture containing the HMT enzyme (e.g., recombinant NSD3 or G9a), the histone substrate (e.g., recombinant histone H3 or a peptide), and the inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [³H]-SAM.
-
Quantification: Measure the amount of incorporated ³H-methyl groups on the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on cell proliferation.[10]
-
Cell Seeding: Seed cancer cells (e.g., MOLT-4, Jurkat) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., BIX-01294) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the percentage of cell viability. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Western Blot for Histone Marks
This protocol is used to determine the effect of HMT inhibitors on global histone methylation levels within cells.[10]
-
Cell Lysis and Histone Extraction: Treat cells with the inhibitor for a desired time, then harvest and lyse the cells. Extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the histone modification of interest (e.g., anti-H3K36me2 or anti-H3K9me2) and a loading control (e.g., anti-total Histone H3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the level of the specific histone mark to the total histone H3 level.
Mandatory Visualization
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. english.tcsurg.org [english.tcsurg.org]
- 12. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the On-Target Effects of NSD3-IN-1: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical epigenetic regulator and a promising therapeutic target in various cancers.[1][2][3] As a histone methyltransferase, NSD3 primarily catalyzes the methylation of histone H3 at lysine (B10760008) 36 (H3K36), a modification crucial for gene transcription, chromatin integrity, and DNA repair.[1][4] Dysregulation of NSD3 activity through amplification, mutation, or fusion events is strongly linked to the pathogenesis of numerous cancers, including breast, lung, and pancreatic cancer.[3][4][5] This has spurred the development of small molecule inhibitors targeting NSD3, with NSD3-IN-1 being one such compound.
This guide provides a framework for validating the on-target effects of this compound using proteomics, comparing its potential performance with other known NSD3-targeting compounds, and detailing the experimental protocols necessary for such validation.
Comparative Analysis of NSD3 Inhibitors
While specific quantitative proteomics data for this compound is not yet widely published, we can infer its validation strategy and compare its potential efficacy based on data from other NSD3 inhibitors. The following table summarizes key information on this compound and other relevant compounds.
| Compound | Target Domain | Mechanism of Action | Reported IC50 | Key Features & Limitations |
| This compound | SET domain (catalytic) | Inhibitor of histone methyltransferase activity | 28.58 µM[6] | Limited publicly available data on cellular activity and selectivity. |
| BI-9321 | PWWP1 domain (reader) | Antagonist of the PWWP1 domain's chromatin reading function | - | Does not inhibit the catalytic activity of NSD3 and shows limited efficacy in killing cancer cells on its own.[7] |
| MS9715 (PROTAC) | PWWP1 domain binder | Induces proteasomal degradation of NSD3 | - | Demonstrates superior efficacy in repressing NSD3-related gene expression and inducing apoptosis compared to BI-9321.[7] Highly selective for NSD3 degradation.[7] |
| BIX-01294 | SET domain (catalytic) | Inhibitor of histone methyltransferase activity | 95 ± 53 µM for NSD3[8] | Also inhibits NSD1 and NSD2, indicating a lack of specificity.[8] |
Experimental Protocols for On-Target Validation
Validating that a compound like this compound engages its intended target, NSD3, within a cellular context is crucial. Chemical proteomics offers a powerful suite of tools for this purpose.[9][10]
Affinity-Based Protein Profiling (ABPP)
Objective: To identify the direct protein binding partners of this compound from a complex cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., biotin) via a linker, creating an affinity probe.
-
Cell Lysate Preparation: Prepare lysates from cancer cell lines known to express high levels of NSD3.
-
Probe Incubation: Incubate the cell lysate with the this compound affinity probe. A parallel incubation with a vehicle control (e.g., DMSO) should be performed.
-
Affinity Enrichment: Use streptavidin-coated beads to capture the biotin-tagged probe along with its bound proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry (MS) Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe sample compared to the control. NSD3 should be among the top hits.
Quantitative Mass Spectrometry for Target Engagement
Objective: To quantify the engagement of this compound with NSD3 in a competitive binding assay.
Methodology:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Culture two populations of cells, one in "light" media and another in "heavy" media containing stable isotope-labeled amino acids.
-
Cell Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Mixing: Lyse the cells and mix the "heavy" and "light" lysates in a 1:1 ratio.
-
Affinity Pulldown: Perform an affinity pulldown using an immobilized broad-spectrum kinase inhibitor or a specific NSD3 antibody.
-
MS Analysis: Analyze the pulled-down proteins by LC-MS/MS.
-
Data Analysis: The ratio of "heavy" to "light" peptides for each protein will indicate the degree of target engagement. A significant decrease in the "heavy" signal for NSD3 would indicate that this compound is binding to NSD3 and preventing its capture by the affinity matrix.
Thermal Proteome Profiling (TPP)
Objective: To assess the thermal stabilization of NSD3 upon binding of this compound, confirming target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells at each temperature point and separate the soluble protein fraction from the aggregated, denatured proteins.
-
Sample Preparation and MS Analysis: Prepare the soluble protein fractions for quantitative proteomics analysis, often using tandem mass tagging (TMT) for multiplexing.
-
Data Analysis: Plot the abundance of each protein as a function of temperature. The binding of this compound to NSD3 should increase its thermal stability, resulting in a shift of its melting curve to a higher temperature compared to the control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of these validation strategies and the biological context of NSD3, the following diagrams are provided.
Conclusion
Validating the on-target effects of this compound is a critical step in its development as a potential therapeutic agent. The proteomics-based methodologies outlined in this guide, including ABPP, quantitative mass spectrometry, and TPP, provide a robust framework for confirming target engagement and elucidating the mechanism of action. By comparing the outcomes of these experiments with data from other known NSD3 inhibitors and degraders, researchers can gain a comprehensive understanding of this compound's potential and guide its further development. The successful application of these techniques will be instrumental in advancing NSD3-targeted therapies for the treatment of cancer.
References
- 1. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Targeting NSD3 in Oncology: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phenotypic effects of NSD3-IN-1 and other NSD family inhibitors in various cancer cell lines. Due to the limited publicly available data on this compound, this guide focuses on better-characterized alternative compounds, providing a valuable resource for investigating the therapeutic potential of targeting the NSD3 methyltransferase.
Nuclear SET domain-containing protein 3 (NSD3), a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), is a compelling target in oncology. Its amplification, overexpression, or fusion with other proteins is implicated in the pathogenesis of numerous cancers, including NUT midline carcinoma, lung squamous cell carcinoma, breast cancer, and acute myeloid leukemia. Inhibition of NSD3 has been shown to decrease cancer cell viability, induce apoptosis, and cause cell cycle arrest, highlighting its therapeutic potential.
This guide summarizes the known effects of this compound and provides a comparative overview of other small molecule inhibitors targeting the NSD family of methyltransferases, for which more extensive experimental data are available.
In Vitro Activity of NSD Family Inhibitors
The following table summarizes the in vitro inhibitory activities of several small molecules against NSD family members. Limited data is available for this compound, positioning it as a less-characterized research compound compared to other available inhibitors.
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line Application | Reference |
| This compound (Compound B1) | NSD3 | 28.58 (in vitro) | Data not publicly available | [1] |
| BIX-01294 | G9a, GLP, NSD1, NSD2, NSD3 | G9a: ~1.9, GLP: ~0.7, NSDs: 40-112 (in vitro) | Leukemia, Lung, Breast, Colon | [2][3][4] |
| BT5 | NSD1 (irreversible) | - | NUP98-NSD1 Leukemia | [1][5] |
| Compound 13i | NSD3 | 287 (in vitro) | JIMT1 (Breast) |
Phenotypic Effects of NSD Family Inhibitors in Cancer Cell Lines
The following sections detail the observed phenotypic effects of various NSD inhibitors on cancer cell lines.
BIX-01294
BIX-01294, while also a potent inhibitor of G9a and GLP, has been shown to inhibit NSD family members at higher concentrations. Its effects have been studied in several cancer cell lines.
| Cancer Type | Cell Line(s) | Phenotypic Effects | Effective Concentration(s) | Reference(s) |
| Acute T-cell Lymphoblastic Leukemia | MOLT-4, Jurkat | - Inhibition of cell proliferation- Induction of apoptosis- G0/G1 cell cycle arrest | 2.5 - 10 µM | [2] |
| Lung Adenocarcinoma | A549 | - Attenuation of cell proliferation- Reduction in colony formation- Induction of apoptosis | 10 µM | [4] |
| Breast Cancer | MCF-7, SKBr3 | - Induction of autophagy-associated cell death | 10 - 20 µM | [3] |
| Colon Cancer | HCT116 | - Induction of autophagy-associated cell death | Not specified | [3] |
| EGFR-mutant NSCLC | PC-9, HCC827 | - Induction of apoptotic cell death | Not specified | [6] |
BT5
BT5 is a first-in-class irreversible inhibitor of the NSD1 SET domain, with demonstrated activity in a specific leukemia context.
| Cancer Type | Cell Line(s) | Phenotypic Effects | Effective Concentration(s) | Reference(s) |
| Acute Myeloid Leukemia (AML) | NUP98-NSD1 murine bone marrow cells | - Impaired colony formation | Dose-dependent | [1][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of NSD3 and its inhibition.
Caption: A typical workflow for a cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the phenotypic effects of NSD3 inhibitors.
Cell Proliferation Assay (MTT Assay)
This protocol is a generalized procedure based on common practices reported in the cited literature[2][4].
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the NSD inhibitor (e.g., BIX-01294) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the inhibitor for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells, expressed as a percentage.
Colony Formation Assay
This protocol provides a general outline for assessing the long-term proliferative capacity of cancer cells[4].
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells per well) are seeded into 6-well plates.
-
Inhibitor Treatment: After 24 hours, the medium is replaced with fresh medium containing the NSD inhibitor at the desired concentrations.
-
Incubation: The plates are incubated for 7-14 days, with the medium and inhibitor being refreshed every 2-3 days.
-
Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with methanol (B129727) or a paraformaldehyde solution, and stained with a crystal violet solution (e.g., 0.5% crystal violet in 25% methanol).
-
Colony Counting: The stained colonies are washed with water, air-dried, and the number of colonies (typically defined as clusters of >50 cells) is counted manually or using an automated colony counter.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a common flow cytometry-based method to quantify apoptosis[2].
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the NSD inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Conclusion
While this compound remains a compound with limited available data, the broader investigation into NSD family inhibitors reveals a promising avenue for cancer therapy. The phenotypic effects observed with compounds like BIX-01294 and BT5 in various cancer cell lines—including decreased proliferation, induction of apoptosis, and cell cycle arrest—underscore the critical role of NSD proteins in cancer cell survival. Further research into more specific and potent NSD3 inhibitors is warranted to fully elucidate their therapeutic potential and to develop novel targeted treatments for a range of malignancies. This guide provides a foundational comparison to aid researchers in selecting appropriate tools and designing experiments to further explore the function of NSD3 in cancer.
References
- 1. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent inhibition of NSD1 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NSD3-IN-1 vs. a Structurally Distinct NSD3 Inhibitor, NSD-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct small-molecule inhibitors of the nuclear receptor binding SET domain protein 3 (NSD3), a histone methyltransferase implicated in various cancers. We will compare NSD3-IN-1 and a structurally distinct inhibitor, NSD-IN-3, based on available experimental data.
Introduction to NSD3 and Its Inhibition
NSD3 is a histone lysine (B10760008) methyltransferase that specifically di-methylates histone H3 at lysine 36 (H3K36me2). This epigenetic modification is associated with active transcription and has been shown to play a crucial role in the development and progression of several cancers, including breast, lung, and pancreatic cancer. The catalytic activity of NSD3 is mediated by its SET domain. Inhibition of NSD3's methyltransferase activity presents a promising therapeutic strategy to counteract the oncogenic effects of its dysregulation.
This guide focuses on two inhibitors targeting the catalytic SET domain of NSD3:
-
This compound: A known inhibitor of NSD3.
-
NSD-IN-3: A potent, structurally distinct inhibitor of the NSD family of methyltransferases.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NSD-IN-3. It is important to note that this data is compiled from different sources, and direct head-to-head experiments in the same study have not been published.
Table 1: In Vitro Biochemical Potency
| Inhibitor | Target | IC50 (μM) |
| This compound | NSD3 | 28.58 |
| NSD-IN-3 | NSD3-SET | 0.84 |
| NSD2-SET | 0.81 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect on H3K36me2 | Effect on Cell Viability |
| This compound | Data not available | Data not available | Data not available |
| NSD-IN-3 | Non-small cell lung cancer (NSCLC) cells | Inhibition of H3K36 dimethylation | Induces S-phase cell cycle arrest and apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro inhibitory activity of compounds against the NSD3 SET domain.
Materials:
-
Recombinant human NSD3 SET domain
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound, NSD-IN-3) dissolved in DMSO
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant NSD3 SET domain, and histone H3 substrate.
-
Add serial dilutions of the inhibitor compounds or DMSO (vehicle control) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Cellular H3K36me2 Levels
Objective: To assess the effect of NSD3 inhibitors on the levels of H3K36me2 in cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1299, A549)
-
Cell culture medium and supplements
-
NSD3 inhibitors (this compound, NSD-IN-3)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NSD3 inhibitors or DMSO for a specified duration (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K36me2.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NSD3 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
NSD3 inhibitors (this compound, NSD-IN-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the NSD3 inhibitors or DMSO.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
NSD3 Signaling Pathway
The following diagram illustrates the central role of NSD3 in methylating H3K36 and its impact on downstream signaling pathways implicated in cancer.
Caption: NSD3-mediated H3K36 methylation and its downstream oncogenic signaling.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical flow of experiments to characterize and compare NSD3 inhibitors.
Independent Validation of NSD3-IN-1's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSD3-IN-1 with other known NSD3 inhibitors, focusing on their anti-tumor activities supported by available experimental data. The information is intended to help researchers make informed decisions when selecting compounds for their studies.
Executive Summary
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting NSD3 have been developed. This guide focuses on this compound and compares its reported activity with other notable NSD3 inhibitors, including those targeting the PWWP1 domain (BI-9321 and the PROTAC degrader MS9715) and the catalytic SET domain (13i).
Currently, publicly available data on the anti-tumor activity of this compound is limited to an in-vitro IC50 value. In contrast, compounds like BI-9321 and MS9715 have been more extensively characterized, with data available on their cellular activity and, in the case of MS9715, a demonstrated superiority in inducing cancer cell death compared to its parent compound. The SET domain inhibitor 13i also has published data on its anti-proliferative effects. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the NSD3 signaling pathway and experimental workflows to provide a comprehensive overview for researchers.
Quantitative Data Comparison of NSD3 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note the different domains of NSD3 targeted by these inhibitors, as this influences their mechanism of action.
| Compound | Target Domain | Assay Type | Value | Cell Line/System | Source |
| This compound | SET Domain | In-vitro HMT Assay (IC50) | 28.58 µM | Not Specified | Commercial Supplier |
| BI-9321 | PWWP1 Domain | In-vitro Binding (Kd) | 166 nM | Purified Protein | (Böttcher et al., 2019) |
| Cellular Target Engagement | ~1 µM | U2OS | (Böttcher et al., 2019) | ||
| Cell Proliferation | Reduction Observed | MOLM-13 | (Böttcher et al., 2019) | ||
| MS9715 (PROTAC) | PWWP1 Domain (for binding) | Cell Proliferation (EC50) | < 10 µM | EOL-1, MM1.S | (Xu et al., 2022) |
| Apoptosis Induction | Prominent Increase | EOL-1, MM1.S | (Xu et al., 2022) | ||
| 13i | SET Domain | In-vitro HMT Assay (IC50) | 287 µM | Purified Protein | (Kim et al., 2023)[1] |
| Cell Proliferation (GI50) | 36.5 µM | JIMT1 | (Kim et al., 2023)[1] |
Note: The lack of detailed, peer-reviewed data for this compound's anti-tumor activity in cellular and in-vivo models is a significant limitation for a direct, comprehensive comparison.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key assays are provided below.
In-vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of NSD3 and the inhibitory potential of compounds like this compound.
-
Reagents and Materials:
-
Recombinant human NSD3 (catalytic domain or full-length)
-
Histone H3 substrate (recombinant or as part of a nucleosome)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM) as a methyl donor
-
NSD3 inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant NSD3, and the histone H3 substrate.
-
Add the NSD3 inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 15-30 minutes at 30°C to allow for inhibitor binding.
-
Initiate the methylation reaction by adding radiolabeled SAM.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining to ensure equal loading.
-
Excise the histone H3 bands, add scintillation cocktail, and measure the incorporation of the radioactive methyl group using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by treatment with an NSD3 inhibitor.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., a line with NSD3 amplification like NCI-H1703 for lung cancer, or JIMT1 for breast cancer)
-
Complete cell culture medium
-
NSD3 inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate and a microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the NSD3 inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
-
In-vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an NSD3 inhibitor in a mouse model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor take rate)
-
NSD3 inhibitor formulated for in-vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the NSD3 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
-
Visualizations
NSD3 Signaling Pathway in Cancer
The following diagram illustrates the central role of NSD3 in cancer pathogenesis through its methyltransferase activity on Histone H3 at lysine (B10760008) 36 (H3K36). This epigenetic modification leads to the activation of oncogenic signaling pathways.
Caption: NSD3's role in oncogenic signaling.
Experimental Workflow for Evaluating NSD3 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel NSD3 inhibitor, from initial in-vitro screening to in-vivo efficacy studies.
Caption: Workflow for NSD3 inhibitor evaluation.
Logical Relationship of NSD3 Inhibition and Anti-Tumor Effects
This diagram illustrates the logical flow from NSD3 inhibition to the desired therapeutic outcome of tumor growth inhibition.
Caption: From NSD3 inhibition to anti-tumor effect.
References
Safety Operating Guide
Navigating the Safe Disposal of NSD3-IN-1: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of NSD3-IN-1, a histone methyltransferase NSD3 inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, the following steps are based on established best practices for the handling of novel research chemicals.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a laboratory coat, and chemical-resistant gloves. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of any research chemical for which specific instructions are not available is to treat it as hazardous waste. This ensures the highest level of safety and compliance.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired compound, solutions containing the compound, and any labware that has come into direct contact with it (e.g., pipette tips, vials, and contaminated paper towels).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealable container. Ensure the container material will not react with the solvent used.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Consult Institutional EHS:
-
Crucially, you must contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Provide the EHS office with all available information on this compound, including the data presented in the table below.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry. The recommended storage temperature for the pure compound is -20°C.[1]
-
-
Documentation:
-
Maintain a log of the waste generated, including the quantity and date of accumulation. This documentation is often required by institutional EHS programs.
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Unless explicitly approved by your EHS office, chemical waste should never be poured down the sink.
-
Do Not Dispose in Regular Trash: Solid chemical waste and contaminated lab supplies must not be placed in the regular trash.
-
Do Not Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste in a fume hood is not a safe or compliant disposal practice.
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which should be provided to your EHS office.
| Property | Value | Reference |
| Molecular Formula | C13H13N5OS | [1] |
| CAS Number | 347340-51-6 | [1] |
| IC50 | 28.58 μM (for NSD3) | [1] |
| Storage Temperature | -20℃ | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical step of consulting with institutional safety personnel.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
